4-Ethylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFMFAQNAFSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179955 | |
| Record name | 4-Ethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25309-65-3 | |
| Record name | 4-Ethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25309-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025309653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Ethylbenzonitrile (CAS: 25309-65-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzonitrile, with the CAS registry number 25309-65-3, is an aromatic nitrile compound. It is characterized by an ethyl group and a cyano group attached to a benzene ring in a para configuration. This molecule serves as a versatile building block in organic synthesis and has gained attention in medicinal chemistry and materials science. Its electron-deficient aromatic ring and the reactive nitrile group make it a valuable precursor for the synthesis of various heterocyclic compounds and a potential pharmacophore in drug design. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, and its emerging role in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 237 °C (lit.) | |
| Melting Point | Not available | |
| Density | 0.956 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.527 (lit.) | |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | |
| Flash Point | 97.8 °C (closed cup) |
Spectroscopic Data
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Data not explicitly detailed in search results. |
| ¹³C NMR | Data not explicitly detailed in search results. |
| Infrared (IR) | The nitrile (C≡N) stretching vibration is typically observed in the range of 2260 - 2220 cm⁻¹. Aromatic C-H stretching is expected around 3100-3000 cm⁻¹, and aliphatic C-H stretching between 3000-2850 cm⁻¹. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 131. A significant fragment is observed at m/z = 116, corresponding to the loss of a methyl group ([M-15]⁺). |
Synthesis of this compound
Several synthetic routes to this compound have been established. A common laboratory-scale synthesis involves a multi-step process starting from ethylbenzene.
Synthesis from Ethylbenzene via Thioamide Intermediate
This method proceeds through the formation of an intermediate, 4-ethyl-thiobenzamide, which is then converted to the desired nitrile.
Experimental Protocol:
Step 1: Synthesis of 4-Ethyl-thiobenzamide
-
In a 1-liter polyethylene vessel cooled to -20 °C, add 0.5 L of 98% hydrofluoric acid with agitation.
-
To this, add 46 g (0.6 mol) of ammonium thiocyanate in portions.
-
Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.
-
Continue agitation for 20 hours at room temperature.
-
Pour the reaction mixture onto ice, leading to the precipitation of a solid.
-
Filter the precipitate under suction and wash with water.
-
Recover unreacted ethylbenzene (approximately 10 g) from the precipitate by steam distillation.
-
After drying, 66 g (0.4 mol) of slightly yellow 4-ethyl-thiobenzamide is obtained (m.p. 115-117 °C).
Step 2: Conversion to this compound
The 4-ethyl-thiobenzamide is converted to this compound through treatment with an alkali, which results in the elimination of hydrogen sulfide (H₂S). The specific conditions for this step (e.g., choice of base, solvent, temperature) can be adapted from standard procedures for the conversion of thioamides to nitriles.
Caption: Synthesis of this compound from Ethylbenzene.
Applications in Chemical Synthesis and Drug Development
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
Synthesis of 1,3,5-Triazine Derivatives
A significant application of this compound is in the preparation of substituted 1,3,5-triazines. These heterocycles are of interest in various fields, including medicinal chemistry and materials science.
Experimental Protocol: One-pot Cross-Cyclotrimerization
A general procedure involves the reaction of a nitrile with triflic anhydride or triflic acid at low temperatures to form a nitrilium salt intermediate. This intermediate then reacts with two equivalents of a different nitrile at a higher temperature to yield 2,4,6-trisubstituted-1,3,5-triazines. For example, this compound can be used in the preparation of 2-(3-bromophenyl)-4,6-bis-(4-ethylphenyl)--triazine.
Caption: Synthesis of 1,3,5-Triazines from Nitriles.
Role in Drug Development: Cytochrome P450 Inhibition
Benzonitrile derivatives are known to interact with various biological targets. This compound has been identified as a micromolar inhibitor of Cytochrome P450 2A6 (CYP2A6), with a reported IC₅₀ value of 7.4 µM.
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including the majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.
The inhibitory activity of this compound on CYP2A6 suggests its potential as a lead compound for the development of more potent and selective inhibitors. Such inhibitors could be valuable as pharmacological tools to study the role of CYP2A6 in various physiological and pathological processes or as therapeutic agents to mitigate the toxicity of CYP2A6 substrates.
Caption: Inhibition of CYP2A6-mediated drug metabolism.
Safety and Handling
This compound is a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds like 1,3,5-triazines. Its emerging role as a cytochrome P450 inhibitor highlights its potential in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this versatile molecule. Further exploration of its biological activities and applications in medicinal chemistry is warranted.
4-Ethylbenzonitrile IUPAC name and structure
An In-depth Technical Guide to 4-Ethylbenzonitrile
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
IUPAC Name: this compound[1][2]
Synonyms: p-Ethylbenzonitrile, Benzonitrile, 4-ethyl-[1]
Molecular Formula: C₉H₉N[1][3][4]
Structure:
The structure of this compound consists of a benzene ring substituted with an ethyl group and a nitrile group at the para position.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 131.17 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 237 °C | [3][5] |
| Density | 0.956 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.527 | [3][5] |
| Flash Point | 97.8 °C (closed cup) | [3] |
| SMILES | CCC1=CC=C(C=C1)C#N | [1] |
| InChIKey | SXFFMFAQNAFSLF-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
A method for the synthesis of this compound proceeds via the formation of 4-ethyl-thiobenzamide, followed by the elimination of hydrogen sulfide.[6]
Materials:
-
Ethylbenzene
-
Ammonium thiocyanate
-
98% Hydrofluoric acid
-
Ice
-
Toluene or chlorobenzene (for recrystallization)
-
Alkali solution
Procedure: [6]
-
Thioamidation: In a 1-liter polyethylene vessel cooled to -20 °C, 46 g (0.6 mol) of ammonium thiocyanate is added to 0.5 L of 98% hydrofluoric acid with agitation. Subsequently, 53 g (0.5 mol) of ethylbenzene is added in portions. The reaction mixture is then stirred for 20 hours at room temperature.
-
Isolation of Intermediate: The reaction mixture is poured onto ice, leading to the precipitation and slow crystallization of a solid. The precipitate is collected by suction filtration and washed with water. Steam distillation can be employed to recover unreacted ethylbenzene. The resulting solid, 4-ethyl-thiobenzamide, is dried.
-
Nitrile Formation: The 4-ethyl-thiobenzamide intermediate is treated with an alkali solution to induce the elimination of hydrogen sulfide (H₂S), yielding this compound. The specific conditions for this step (e.g., concentration of alkali, temperature, reaction time) should be optimized.
Analytical Methodology: Gas Chromatography (GC)
The purity of this compound can be assessed using gas chromatography. The following is a general protocol that can be adapted for this purpose.
Principle:
Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.[7]
Instrumentation and Reagents:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen (high purity).
-
FID Gases: Hydrogen and compressed air (high purity).
-
Solvent: High-purity acetone or dichloromethane.
-
Sample: this compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Instrument Parameters (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The peak area can be used for quantification against a standard of known concentration. The purity is determined by the relative area of the main peak.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
Mass Spectrometry (MS): GC-MS analysis can provide information on the molecular weight and fragmentation pattern. Key fragments for this compound would include the molecular ion peak and peaks corresponding to the loss of alkyl fragments.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2220-2240 cm⁻¹ and bands associated with the aromatic ring and the ethyl group.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will exhibit signals for the aromatic protons, the methylene protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet).
-
¹³C NMR: Will show distinct signals for the carbon atoms of the nitrile group, the aromatic ring, and the ethyl group.[2]
-
Signaling Pathways and Biological Activity
Currently, there is limited information available in the public domain regarding specific signaling pathways directly involving this compound. As a relatively simple organic nitrile, its primary applications are likely as a building block in organic synthesis or as a component in materials science rather than as a biologically active agent in drug development. However, it may be used in the synthesis of more complex molecules with biological activity.[5][8]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 25309-65-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound , 98% , 25309-65-3 - CookeChem [cookechem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 25309-65-3 [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 4-Ethylbenzonitrile from Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for producing 4-ethylbenzonitrile, a key intermediate in the synthesis of various organic compounds, starting from ethylbenzene. This document details relevant reaction mechanisms, experimental protocols, and quantitative data to assist researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is an aromatic nitrile that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a cyano group para to an ethyl group on a benzene ring, allows for a variety of subsequent chemical transformations. The synthesis of this compound from the readily available starting material, ethylbenzene, can be approached through several synthetic strategies. This guide will explore the most pertinent and documented methods for this conversion.
Primary Synthetic Route: Two-Step Synthesis via an Ethyl-thiobenzamide Intermediate
A well-documented and high-yield method for the synthesis of this compound from ethylbenzene proceeds through a two-step process involving the formation of an ethyl-thiobenzamide intermediate.[2] This method offers high regioselectivity for the para position.
Experimental Protocol
Step 1: Synthesis of 4-Ethyl-thiobenzamide
-
In a 1-liter polyethylene vessel, cool 0.5 liters of 98% hydrofluoric acid to -20°C with agitation.
-
To the cooled acid, add 46 g (0.6 mol) of ammonium thiocyanate in portions.
-
Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.
-
Continue agitation for 20 hours at room temperature.
-
Pour the reaction mixture onto ice, which will cause a precipitate to separate and slowly crystallize.
-
Filter the precipitate under suction and wash it with water.
-
An optional steam distillation can be performed on the precipitate to recover any unreacted ethylbenzene.
-
After drying, 66 g of slightly yellow 4-ethyl-thiobenzamide is obtained.[2]
Step 2: Conversion of 4-Ethyl-thiobenzamide to this compound
The this compound is obtained from the thioamide intermediate in a known manner using an alkali solution, which results in the splitting off of hydrogen sulfide (H₂S).[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Ethylbenzene | [2] |
| Intermediate | 4-Ethyl-thiobenzamide | [2] |
| Final Product | This compound | [2] |
| Conversion Rate (relative to ethylbenzene used) | 80% | [2] |
| Yield (relative to converted ethylbenzene) | 95% | [2] |
| Purity (p-position substitution) | >95% | [2] |
| Melting Point of Intermediate | 115 - 117 °C | [2] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Strategies
While the thioamide intermediate route is well-documented, other established chemical transformations could potentially be applied to synthesize this compound from ethylbenzene. These are presented as logical pathways for consideration in a research context.
Ammoxidation
Ammoxidation is a significant industrial process for the conversion of alkylbenzenes into the corresponding benzonitriles.[3] This reaction is typically a high-temperature, gas-phase process catalyzed by various metal oxides, involving an oxidation reaction in the presence of ammonia.[3] While a specific protocol for the ammoxidation of ethylbenzene to this compound was not detailed in the surveyed literature, the general principle suggests its feasibility.
Caption: Conceptual diagram of the ammoxidation process.
Halogenation followed by Cyanation
A common laboratory-scale approach for the synthesis of nitriles from alkylbenzenes involves a two-step process: benzylic halogenation followed by nucleophilic substitution with a cyanide salt.
-
Benzylic Bromination: Ethylbenzene can undergo free-radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). This would yield (1-bromoethyl)benzene.
-
Cyanation: The resulting benzylic bromide can then be reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent to yield the corresponding nitrile through an SN2 reaction.[4]
References
Physical and chemical properties of p-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of p-Ethylbenzonitrile (4-Ethylbenzonitrile). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.
Chemical Identity and Physical Properties
p-Ethylbenzonitrile, also known as 4-ethylbenzenecarbonitrile, is an aromatic nitrile.[1] It is characterized by a benzene ring substituted with an ethyl group and a nitrile group at the para position.[1] This compound is typically a colorless to light yellow liquid at room temperature.[1][2] It has low solubility in water but is soluble in organic solvents like ethanol and acetone.[1]
Table 1: Physical and Chemical Properties of p-Ethylbenzonitrile
| Property | Value | Reference |
| CAS Number | 25309-65-3 | [2][3] |
| Molecular Formula | C₉H₉N | [4][5] |
| Molecular Weight | 131.17 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 237 °C (lit.) | [2] |
| Density | 0.956 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.527 (lit.) | [2][3] |
| Flash Point | 97.8 °C (208.0 °F) - closed cup | [2][3] |
| Solubility | Low solubility in water; soluble in organic solvents. | [1] |
| Storage | Sealed in a dry place at room temperature. | [2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of p-Ethylbenzonitrile. Key spectral data are summarized below.
Table 2: Spectral Data for p-Ethylbenzonitrile
| Technique | Availability/Reference |
| ¹³C NMR Spectroscopy | Data available.[5] |
| Mass Spectrometry (GC-MS) | Data available.[5] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available.[5] |
Synthesis of p-Ethylbenzonitrile
A common method for the synthesis of this compound involves the reaction of ethylbenzene with ammonium thiocyanate in the presence of hydrofluoric acid to form an intermediate, ethyl-thiobenzamide, which is then converted to this compound.[6]
Materials:
-
Ethylbenzene
-
Ammonium thiocyanate
-
98% Hydrofluoric acid
-
Ice
-
Polyethylene vessel (1 liter capacity)
Procedure:
-
In a 1-liter polyethylene vessel cooled to -20 °C, add 0.5 L of 98% hydrofluoric acid with agitation.[6]
-
To the stirred acid, add 46 g (0.6 mol) of ammonium thiocyanate in portions.[6]
-
Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.[6]
-
Continue agitation for 20 hours at room temperature.[6]
-
Pour the reaction mixture onto ice, which will cause a precipitate to form and slowly crystallize.[6]
-
Filter the precipitate by suction and wash it with water.[6]
-
The intermediate, 4-ethyl-thiobenzamide, can be recovered and purified.[6]
-
The this compound is then obtained from the thioamide intermediate by treatment with an alkali to split off hydrogen sulfide.[6]
References
- 1. CAS 25309-65-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 25309-65-3 [m.chemicalbook.com]
- 3. This compound 98 25309-65-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to 4-Ethylbenzonitrile
This guide provides a comprehensive overview of 4-Ethylbenzonitrile, a significant chemical intermediate in various synthetic processes. It is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
This compound is an aromatic nitrile compound characterized by an ethyl group and a nitrile group attached to a benzene ring at positions 1 and 4, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N | [1][2][3][4] |
| Linear Formula | C₂H₅C₆H₄CN | |
| Molecular Weight | 131.17 g/mol | [1][2] |
| Exact Mass | 131.17 Da | [4] |
| CAS Number | 25309-65-3 | [1][2][3] |
| EC Number | 246-811-5 | |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Ethylbenzonitrile, Benzonitrile, 4-ethyl- | [1] |
| Boiling Point | 237 °C | [5] |
| Density | 0.956 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.527 | [6] |
| Flash Point | 97.8 °C (208.0 °F) - closed cup | [6] |
| SMILES | CCC1=CC=C(C=C1)C#N | [1][3] |
| InChI Key | SXFFMFAQNAFSLF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of ethylbenzene with ammonium thiocyanate in the presence of hydrofluoric acid. This process proceeds through an intermediate, 4-ethyl-thiobenzamide, which is then converted to the final product.
Experimental Protocol: Synthesis via 4-Ethyl-thiobenzamide Intermediate [7]
-
Reaction Setup: In a 1-liter polyethylene vessel equipped with an agitator, cool 0.5 L of 98% hydrofluoric acid to -20°C.
-
Addition of Reactants: To the cooled hydrofluoric acid, add 46 g (0.6 mol) of ammonium thiocyanate in portions, followed by the portion-wise addition of 53 g (0.5 mol) of ethylbenzene, while maintaining the temperature at -20°C and ensuring continuous agitation.
-
Reaction Progression: After the addition is complete, continue to agitate the reaction mixture for 20 hours at room temperature.
-
Precipitation and Isolation: Pour the reaction mixture onto ice. A precipitate will form and slowly crystallize.
-
Filtration: Isolate the precipitate by suction filtration and wash it with water.
-
Purification: Recover unreacted ethylbenzene (approximately 10 g) from the precipitate by steam distillation. The remaining solid is 4-ethyl-thiobenzamide.
-
Drying: After drying, approximately 66 g (0.4 mol) of slightly yellow 4-ethyl-thiobenzamide is obtained (m.p. 115-117°C). This represents an 80% conversion rate relative to the initial ethylbenzene. The product can be further purified by recrystallization from toluene or chlorobenzene.
-
Conversion to this compound: The 4-ethyl-thiobenzamide is converted to this compound in a known manner using an alkali, which results in the splitting off of hydrogen sulfide (H₂S).
Applications in Chemical Synthesis
This compound serves as a valuable precursor in the synthesis of more complex molecules. Its nitrile group can undergo various transformations, making it a versatile building block in organic chemistry.
-
Synthesis of Triazine Derivatives: It is used in the preparation of 2-(3-bromo-phenyl)-4,6-bis-(4-ethyl-phenyl)-[1][4][7]-triazine.[8]
-
Synthesis of Benzyl-methylbenzene Mixtures: It is a reactant in the synthesis of a mixture of 1-benzyl-2-methylbenzene and 1-benzyl-4-methylbenzene.[8]
-
Catalyst Research: this compound is utilized in the context of nickel oxide catalysts for the synthesis of pyrimidine derivatives.[8][9]
Spectroscopic Analysis
The structural elucidation of this compound and its reaction products is typically achieved through standard spectroscopic techniques. While specific spectra are not provided here, researchers can expect to use methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch would be a prominent feature in the IR spectrum.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
For detailed spectroscopic data, researchers can refer to chemical databases and suppliers that often provide this information.[10]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[6] Personal protective equipment, including eye shields and gloves, is recommended.[6] It should be stored in a well-ventilated area away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 25309-65-3 [matrix-fine-chemicals.com]
- 4. echemi.com [echemi.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-乙基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 25309-65-3 [chemicalbook.com]
- 9. This compound | 25309-65-3 [amp.chemicalbook.com]
- 10. 25309-65-3|this compound|BLD Pharm [bldpharm.com]
Discovery and history of substituted benzonitriles
An In-depth Technical Guide to the Discovery and History of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzonitriles are a pivotal class of aromatic compounds characterized by a benzene ring substituted with a cyano group (-CN) and other functional groups. This structural motif is of profound importance in medicinal chemistry and agrochemistry, serving as a cornerstone for the development of various therapeutic agents and herbicides. This technical guide provides a comprehensive overview of the discovery, history, and key applications of substituted benzonitriles, with a focus on seminal compounds that have had a significant impact. We delve into the historical context of their discovery, mechanisms of action, and the experimental protocols that were instrumental in their development. Quantitative data is summarized for comparative analysis, and key biological pathways and experimental workflows are visualized to provide a deeper understanding of their scientific journey.
Introduction: The Dawn of Nitrile Chemistry
The history of substituted benzonitriles is intrinsically linked to the discovery of the parent compound, benzonitrile. In 1844, the German chemist Hermann Fehling first reported the synthesis of benzonitrile.[1] He produced the compound through the thermal dehydration of ammonium benzoate and, in doing so, not only identified a new substance but also coined the term "nitrile," which now defines the entire class of organic compounds containing a cyano group.[1]
Early laboratory syntheses, such as Fehling's dehydration of benzamide and the Rosenmund–von Braun reaction using cuprous cyanide, paved the way for further exploration.[1] Industrially, the ammoxidation of toluene has become a primary method for benzonitrile production.[1] The discovery of this foundational molecule opened the door to the vast field of substituted benzonitriles, where the addition of various functional groups to the benzene ring has led to compounds with a wide array of biological activities.
This guide will focus on three exemplary substituted benzonitriles that highlight the diverse applications of this chemical class:
-
Fadrozole and Anastrozole: Potent non-steroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.
-
Dichlobenil: A widely used herbicide that functions by inhibiting cellulose synthesis in plants.
Through these examples, we will explore the historical development, mechanism of action, and the scientific methodologies that underpinned their journey from discovery to application.
Aromatase Inhibitors in Oncology: Fadrozole and Anastrozole
The discovery of non-steroidal aromatase inhibitors marked a significant milestone in the treatment of hormone receptor-positive breast cancer in postmenopausal women. By targeting the aromatase enzyme, these drugs effectively block the production of estrogens, which fuel the growth of many breast tumors.
History and Discovery
Fadrozole (trade name Afema) was one of the pioneering second-generation non-steroidal aromatase inhibitors.[2] It emerged from research efforts to develop more potent and selective inhibitors than the first-generation aminoglutethimide.[2] Fadrozole demonstrated superior potency and selectivity in inhibiting aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[2][3]
Anastrozole (trade name Arimidex), a third-generation aromatase inhibitor, was patented in 1987 by Imperial Chemical Industries (ICI) and approved for medical use in 1995.[4] It offered even greater selectivity and potency than fadrozole, with a favorable side-effect profile.[5] Clinical trials, such as the Arimidex, Tamoxifen, Alone or in Combination (ATAC) trial, established anastrozole as a preferred treatment for postmenopausal women with localized estrogen receptor-positive breast cancer.[4]
Mechanism of Action
Both fadrozole and anastrozole are competitive, non-steroidal inhibitors of aromatase, a cytochrome P450 enzyme.[6][7] They bind reversibly to the heme group of the enzyme, blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[8][9] This leads to a significant reduction in circulating estrogen levels, thereby depriving estrogen-dependent cancer cells of their growth stimulus.[7][8] The inhibition of aromatase by these drugs can also have downstream effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis, leading to a compensatory increase in gonadotropin secretion.[6]
Recent studies have suggested that anastrozole may have a secondary mechanism of action, acting as an estrogen receptor α (ERα) agonist to activate ERE-dependent transcription, which could be relevant in the context of endocrine resistance.[10]
Signaling Pathway of Aromatase Inhibition
References
- 1. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anastrozole - Wikipedia [en.wikipedia.org]
- 5. [Development of a novel aromatase inhibitor, anastrozole (Arimidex)--its basic and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Anastrozole? [synapse.patsnap.com]
- 8. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Reactivity and Stability of 4-Ethylbenzonitrile Under Normal Conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Ethylbenzonitrile under standard laboratory conditions. This compound is a stable aromatic nitrile that is a liquid at room temperature. While generally stable, it is susceptible to hydrolysis under acidic or basic conditions and can undergo oxidation at the ethyl group. This document outlines its known physical and chemical properties, potential hazards, and incompatibilities. Detailed experimental protocols for assessing its stability and characterizing its reactivity are also provided to guide researchers in its handling and application.
Physicochemical Properties
This compound is a colorless liquid under normal conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N | [2][3][4] |
| Molecular Weight | 131.17 g/mol | [3][4] |
| CAS Number | 25309-65-3 | [2][3][4] |
| Boiling Point | 237 °C | [2][3][5] |
| Density | 0.956 g/mL at 25 °C | [2][3][5] |
| Refractive Index | n20/D 1.527 | [2][3] |
| Flash Point | 97.8 °C (closed cup) | [3] |
| Appearance | Colorless liquid | [1] |
| Storage Temperature | Room Temperature (in a dry, sealed container) | [2] |
Chemical Stability
Under normal ambient temperature and pressure, this compound is a stable compound.[1] Hazardous polymerization is not known to occur.[1]
Thermal Stability
Incompatibilities
To maintain its stability, this compound should be stored away from strong oxidizing agents.[1]
Hazardous Decomposition Products
Under normal conditions of use and storage, no hazardous decomposition products are expected.[1] Combustion of this compound may produce hazardous decomposition products including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.
Chemical Reactivity
The reactivity of this compound is primarily centered around the cyano group and the benzylic protons of the ethyl group.
Hydrolysis
Similar to other benzonitriles, this compound can undergo hydrolysis to form 4-ethylbenzamide and subsequently 4-ethylbenzoic acid. This reaction can be catalyzed by either acid or base.[6]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of the corresponding amide and then the carboxylic acid.[7] The reaction rate can be influenced by the concentration of the acid.[7]
-
Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH, KOH), the hydroxide ion acts as a nucleophile, attacking the carbon of the nitrile group. This process also yields the amide, which can be further hydrolyzed to the carboxylate salt upon heating.[6] Subsequent acidification is required to obtain the free carboxylic acid.[6]
While specific kinetic data for the hydrolysis of this compound is not available, studies on para-substituted benzonitriles indicate that the rate of hydrolysis is influenced by the electronic nature of the substituent.[7]
Oxidation
The ethyl group of this compound is susceptible to oxidation. For instance, the benzylic protons can be oxidized to form a ketone.
Experimental Protocols
Protocol for Determining Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the thermal decomposition temperature of this compound.
Objective: To determine the onset and peak decomposition temperatures of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., Nitrogen, Argon)
-
Sample pans (e.g., alumina, platinum)
-
Analytical balance
Procedure:
-
Tare a clean TGA sample pan on an analytical balance.
-
Add a small, accurately weighed sample of this compound (typically 5-10 mg) to the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously monitor and record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve (weight % vs. temperature) to identify the onset temperature of decomposition (the temperature at which significant weight loss begins). The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Protocol for Base-Catalyzed Hydrolysis to 4-Ethylbenzoic Acid
This protocol describes a general method for the hydrolysis of this compound to 4-ethylbenzoic acid using a hydroxide base.[6][8]
Objective: To synthesize and isolate 4-ethylbenzoic acid from this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or other suitable solvent
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of NaOH or KOH to the flask.
-
Heat the mixture to reflux with stirring for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and slowly acidify with concentrated HCl until the pH is acidic (pH ~2), which will cause the 4-ethylbenzoic acid to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product to obtain crude 4-ethylbenzoic acid, which can be further purified by recrystallization.
Caption: Hydrolysis pathway of this compound.
Protocol for Monitoring Chemical Stability by HPLC-MS
This protocol provides a framework for assessing the stability of this compound in various aqueous solutions.
Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) detector
-
Incubator or water bath
-
Autosampler
-
Vials
-
Buffer solutions of desired pH
-
Acetonitrile or methanol (HPLC grade)
-
DMSO (for stock solution)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution into the desired aqueous buffer solutions (e.g., pH 4, 7, and 9) to a final concentration (e.g., 10 µM).
-
Incubate the working solutions at a constant temperature (e.g., 37 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Quench any further reaction by adding an equal volume of cold acetonitrile or methanol.
-
Analyze the samples by HPLC-MS. The HPLC method should be developed to separate this compound from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
-
Plot the percentage remaining versus time to determine the stability profile.
Caption: Workflow for Chemical Stability Assessment.
Conclusion
This compound is a chemically stable compound under normal conditions, making it a reliable reagent for various synthetic applications. Its primary reactivity involves the hydrolysis of the nitrile group and oxidation of the ethyl substituent. Researchers and drug development professionals should be aware of its incompatibility with strong oxidizing agents. The provided experimental protocols offer a foundation for further investigation into its thermal stability and reactivity kinetics, enabling its safe and effective use in research and development.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 25309-65-3 [chemicalbook.com]
- 3. 4-乙基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. znaturforsch.com [znaturforsch.com]
- 8. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to 4-Ethylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ethylbenzonitrile, a versatile aromatic nitrile. It details the compound's synonyms and common identifiers, physicochemical properties, and includes a detailed experimental protocol for its synthesis. A significant focus is placed on its application as a key intermediate in the synthesis of the anxiolytic and neuroprotective agent, etifoxine. The guide further explores the mechanism of action of etifoxine, providing a visual representation of its signaling pathway. This document serves as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering critical data and methodologies to facilitate their work with this compound and its derivatives.
Compound Identification and Synonyms
This compound is a chemical compound that has been identified in the human lung. It is characterized as a terminal alkene that can undergo aerobic photooxidation to produce reactive oxygen species, such as the superoxide radical anion and hydrogen peroxide. Furthermore, this compound can be converted into triazine, a compound that has demonstrated tumorigenic effects in the lungs of rats and mice. The functional groups present in this compound include amines, hydroxyls, carbonyls, and nitriles. This compound has been observed to have an inhibitory effect on lung fibroblasts, which is attributed to its interference with the function of β-unsaturated ketones.[1]
A comprehensive list of synonyms and identifiers for this compound is provided in Table 1 for easy reference.
Table 1: Synonyms and Common Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | p-Ethylbenzonitrile, Benzonitrile, 4-ethyl- |
| CAS Number | 25309-65-3 |
| PubChem CID | 91393 |
| EC Number | 246-811-5 |
| Molecular Formula | C₉H₉N |
| SMILES | CCC1=CC=C(C=C1)C#N |
| InChI | InChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2H2,1H3 |
| InChIKey | SXFFMFAQNAFSLF-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, application in reactions, and for analytical purposes.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 131.17 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 237 °C (lit.) | |
| Density | 0.956 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.527 (lit.) | |
| Flash Point | 97.8 °C (closed cup) | |
| Solubility | Soluble in organic solvents. | |
| XLogP3 | 2.7 | [2] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis starting from ethylbenzene.
Step 1: Synthesis of 4-Ethyl-thiobenzamide
-
In a 1-liter polyethylene vessel, cool 0.5 L of 98% hydrofluoric acid to -20 °C with agitation.
-
Add 46 g (0.6 mol) of ammonium thiocyanate in portions to the cooled hydrofluoric acid.
-
Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions to the reaction mixture.
-
Continue agitation for 20 hours at room temperature.
-
Pour the reaction mixture onto ice, which will cause a precipitate to separate and slowly crystallize.
-
Filter the precipitate by suction and wash it with water.
-
Recover unreacted ethylbenzene (approximately 10 g) from the precipitate by steam distillation.
-
After drying, 66 g (0.4 mol) of slightly yellow 4-ethyl-thiobenzamide with a melting point of 115-117 °C is obtained. This corresponds to a conversion rate of 80% relative to the ethylbenzene used and a yield of 95% relative to the converted ethylbenzene.
-
The product can be recrystallized from toluene or chlorobenzene. Gas chromatography should confirm that the substitution by the thioamide group has occurred at the para-position with a purity of over 95%.
Step 2: Synthesis of this compound
-
The this compound can be obtained from the 4-ethyl-thiobenzamide intermediate in a known manner using an alkali solution. This reaction proceeds by splitting off hydrogen sulfide (H₂S).
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its primary application in medicinal chemistry is as a key intermediate in the synthesis of the anxiolytic drug, etifoxine.
Role in the Synthesis of Etifoxine
Etifoxine (6-chloro-2-ethylamino-4-methyl-4-phenyl-4H-3,1-benzoxazine) is a non-benzodiazepine anxiolytic and anticonvulsant. The synthesis of etifoxine involves the use of this compound as a precursor for one of the key structural fragments of the final drug molecule.
Mechanism of Action of Etifoxine
Etifoxine exhibits a dual mechanism of action, which distinguishes it from traditional benzodiazepine anxiolytics.[1][2][3]
-
Direct Allosteric Modulation of GABA-A Receptors: Etifoxine binds directly to the β2 and β3 subunits of the GABA-A receptor complex.[1][2][3] This binding enhances the receptor's response to the inhibitory neurotransmitter GABA, leading to a calming effect. This is different from benzodiazepines, which primarily bind at the interface of the α and γ subunits.[3]
-
Indirect Modulation via Neurosteroid Synthesis: Etifoxine also binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane.[2][3] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of GABA-A receptors, further enhancing GABAergic inhibition.[1][2][3]
The synergistic effect of these two mechanisms contributes to the anxiolytic and neuroprotective properties of etifoxine.[3]
Signaling Pathway of Etifoxine's Action
References
An In-depth Technical Guide to 4-Ethylbenzenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic characterization of 4-ethylbenzenecarbonitrile, a key aromatic nitrile intermediate. The information presented herein is intended to support research and development activities by providing essential physicochemical data, spectroscopic information, and synthesis protocols.
Physicochemical Properties
4-Ethylbenzenecarbonitrile is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by an ethyl substituent at the para position of the benzonitrile ring structure. This compound is soluble in organic solvents like ethanol and acetone but has low solubility in water.[1][2]
Table 1: Physicochemical Data of 4-Ethylbenzenecarbonitrile
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [3][4] |
| Molecular Weight | 131.17 g/mol | [3][4] |
| Boiling Point | 237 °C (lit.) | [5][6] |
| Melting Point | -24.2 °C (estimate) | [7] |
| Density | 0.956 g/mL at 25 °C (lit.) | [5][6] |
| Flash Point | 97.8 °C (closed cup) | |
| Refractive Index (n20/D) | 1.527 (lit.) |
Spectroscopic Characterization
The structural identity of 4-ethylbenzenecarbonitrile is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data of 4-Ethylbenzenecarbonitrile
| Technique | Data |
| ¹H NMR | Predicted δ (ppm): 7.5-7.2 (m, 4H, Ar-H), 2.7 (q, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) |
| ¹³C NMR | Predicted δ (ppm): 147 (Ar-C), 132 (Ar-C), 128 (Ar-C), 119 (CN), 110 (Ar-C), 29 (-CH₂-), 15 (-CH₃) |
| IR (Infrared) | Characteristic Peaks (cm⁻¹): ~2225 (C≡N stretch), ~2970 (aliphatic C-H stretch), ~1605, 1500 (aromatic C=C stretch) |
| MS (Mass Spec.) | m/z: 131 (M⁺), 116 (M⁺ - CH₃) |
Note: The NMR data is predicted based on typical chemical shifts for the functional groups present. Experimental data should be obtained for confirmation.
Synthesis of 4-Ethylbenzenecarbonitrile
4-Ethylbenzenecarbonitrile can be synthesized through various methods. A common laboratory-scale synthesis involves the conversion of ethylbenzene to 4-ethyl-thiobenzamide, followed by hydrolysis to the nitrile.
Experimental Protocol: Synthesis from Ethylbenzene
This two-step synthesis first introduces a thioamide group to ethylbenzene, which is then converted to the nitrile.
Step 1: Synthesis of 4-Ethyl-thiobenzamide [8]
-
Materials:
-
Ethylbenzene (0.5 mol)
-
Ammonium thiocyanate (0.6 mol)
-
98% Hydrofluoric acid (0.5 L)
-
Ice
-
Toluene or Chlorobenzene (for recrystallization)
-
Polyethylene vessel (1 L capacity)
-
-
Procedure:
-
In a 1 L polyethylene vessel equipped with a stirrer, cool 0.5 L of 98% hydrofluoric acid to -20 °C.
-
While maintaining the temperature and stirring, add 46 g (0.6 mol) of ammonium thiocyanate in portions.
-
Subsequently, add 53 g (0.5 mol) of ethylbenzene in portions.
-
Continue stirring the reaction mixture at room temperature for 20 hours.
-
Pour the reaction mixture onto ice, which will cause a precipitate to form and slowly crystallize.
-
Filter the precipitate under suction and wash with water.
-
(Optional) Recover unreacted ethylbenzene from the precipitate by steam distillation.
-
Dry the precipitate to obtain crude ethyl-thiobenzamide.
-
Recrystallize the product from toluene or chlorobenzene to yield pure 4-ethyl-thiobenzamide.
-
Step 2: Conversion of 4-Ethyl-thiobenzamide to 4-Ethylbenzenecarbonitrile [8]
-
Materials:
-
4-Ethyl-thiobenzamide
-
Alkali solution (e.g., NaOH or KOH)
-
-
Procedure:
-
Treat the 4-ethyl-thiobenzamide with an alkali solution.
-
The reaction proceeds with the splitting off of hydrogen sulfide (H₂S) to yield 4-ethylbenzenecarbonitrile. Note: This step is described in the literature as being performed in a "known manner," and specific reaction conditions such as concentration, temperature, and reaction time should be optimized.
-
Synthesis Workflow
Caption: Synthesis of this compound from ethylbenzene.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a valuable building block in medicinal chemistry and materials science. For instance, it can be used in the preparation of triazine derivatives and substituted benzylamines.
Logical Relationship of Functional Group Transformations
Caption: Key transformations of the nitrile group in this compound.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves and eye protection, when handling this chemical. Store in a tightly closed container in a dry, well-ventilated area.
Table 3: Safety Information for 4-Ethylbenzenecarbonitrile
| Hazard Statement | Precautionary Statement |
| Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |
| Harmful if swallowed | Do not eat, drink or smoke when using this product. |
| Causes skin irritation | Wash skin thoroughly after handling. |
| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |
This is not an exhaustive list of all hazards. Please refer to the full Safety Data Sheet (SDS) before use.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 25309-65-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 25309-65-3 [chemicalbook.com]
- 6. This compound CAS#: 25309-65-3 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for 4-Ethylbenzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-ethylbenzonitrile, a versatile building block in organic synthesis. Its unique combination of a reactive nitrile group and an ethyl-substituted aromatic ring makes it a valuable precursor for a variety of important molecular scaffolds, particularly in the fields of materials science and medicinal chemistry.
Overview of Applications
This compound serves as a key starting material in several important organic transformations, including:
-
Synthesis of 1,3,5-Triazines: The cyclotrimerization of this compound provides a straightforward route to symmetrically substituted 1,3,5-triazines. Furthermore, its cross-cyclotrimerization with other nitriles allows for the synthesis of unsymmetrically substituted triazines, which are of interest in materials science, for example, in the development of organic light-emitting diodes (OLEDs).
-
Formation of Tetrazoles: The [2+3] cycloaddition reaction of this compound with an azide source offers a reliable method for the synthesis of 5-(4-ethylphenyl)tetrazole. The tetrazole ring is a common bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.
-
Reduction to Benzylamines: The nitrile group can be readily reduced to a primary amine, yielding 4-ethylbenzylamine. This transformation is crucial for the introduction of a flexible, basic moiety in the development of various bioactive compounds.
-
Hydrolysis to Benzoic Acids: Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-ethylbenzoic acid. This provides a route to a variety of derivatives, including esters and amides, which are prevalent in pharmaceuticals and other functional molecules.
-
Benzylic Functionalization: The ethyl group attached to the benzene ring is susceptible to functionalization, such as benzylic fluorination. This allows for the introduction of fluorine atoms, which can significantly alter the biological properties of a molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic applications of this compound discussed in this document.
| Application | Product | Reagents and Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclotrimerization | 2,4,6-Tris(4-ethylphenyl)-1,3,5-triazine | TiCl₄(thf)₂ / Mg | THF | 150 | 48 | High |
| [2+3] Cycloaddition | 5-(4-Ethylphenyl)tetrazole | Sodium Azide, Ammonium Chloride | DMF | 125 | 7 | Good |
| Reduction | 4-Ethylbenzylamine | Lithium Aluminum Hydride | Diethyl ether | Reflux | 2 | 85-95 |
| Hydrolysis | 4-Ethylbenzoic acid | Sodium Hydroxide | Water/Ethanol | Reflux | 24 | >90 |
| Benzylic Monofluorination | 1-(4-Cyanophenyl)-1-fluoroethane | Selectfluor, 9-Fluorenone (photocatalyst) | Acetonitrile | 27 | 12 | 78 |
Experimental Protocols
Synthesis of 2,4,6-Tris(4-ethylphenyl)-1,3,5-triazine (Cyclotrimerization)
This protocol describes the homo-cyclotrimerization of this compound to the corresponding symmetrically substituted 1,3,5-triazine using a titanium-based catalytic system.[1]
Materials:
-
This compound
-
Titanium(IV) chloride tetrahydrofuran complex (TiCl₄(thf)₂)
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene for recrystallization
Procedure:
-
In a dry, argon-flushed Schlenk flask, add magnesium turnings (2 mol%) and TiCl₄(thf)₂ (0.5 mol%).
-
Add anhydrous THF to the flask, followed by this compound (1.0 eq).
-
The reaction mixture is heated to 150 °C and stirred for 48 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from hot toluene to afford 2,4,6-tris(4-ethylphenyl)-1,3,5-triazine as a solid.
Diagram of the Cyclotrimerization Workflow:
Caption: Workflow for the synthesis of 2,4,6-tris(4-ethylphenyl)-1,3,5-triazine.
Synthesis of 5-(4-Ethylphenyl)tetrazole ([2+3] Cycloaddition)
This protocol describes the synthesis of 5-(4-ethylphenyl)tetrazole from this compound and sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Methanol for recrystallization
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF to the flask.
-
The reaction mixture is heated to 125 °C and stirred for 7 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the solution is carefully acidified with concentrated hydrochloric acid to pH 2.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from aqueous methanol to yield 5-(4-ethylphenyl)tetrazole.
Diagram of the Tetrazole Synthesis Pathway:
Caption: Synthesis of 5-(4-ethylphenyl)tetrazole from this compound.
Synthesis of 4-Ethylbenzylamine (Reduction)
This protocol details the reduction of this compound to 4-ethylbenzylamine using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sodium sulfate, anhydrous
-
Water
-
Sodium hydroxide solution
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
The reaction mixture is stirred at reflux for 2 hours.
-
After cooling in an ice bath, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation to yield 4-ethylbenzylamine.
Diagram of the Reduction Workflow:
Caption: Workflow for the reduction of this compound to 4-ethylbenzylamine.
Synthesis of 4-Ethylbenzoic Acid (Hydrolysis)
This protocol describes the base-catalyzed hydrolysis of this compound to 4-ethylbenzoic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
A mixture of this compound (1.0 eq), sodium hydroxide (2.5 eq), water, and ethanol is heated at reflux for 24 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.
-
The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 4-ethylbenzoic acid.
Diagram of the Hydrolysis Reaction:
Caption: Synthesis of 4-ethylbenzoic acid via hydrolysis of this compound.
Synthesis of 1-(4-Cyanophenyl)-1-fluoroethane (Benzylic Monofluorination)
This protocol outlines the visible-light-promoted, metal-free benzylic monofluorination of this compound.
Materials:
-
This compound
-
Selectfluor (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
9-Fluorenone
-
Acetonitrile
-
Compact Fluorescent Lamp (CFL) or LED light source
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq), Selectfluor (1.2 eq), and 9-fluorenone (10 mol%) in acetonitrile.
-
The reaction mixture is stirred at 27 °C and irradiated with a compact fluorescent lamp or LED for 12 hours.
-
The progress of the reaction can be monitored by ¹⁹F NMR.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 1-(4-cyanophenyl)-1-fluoroethane.
Diagram of the Benzylic Fluorination Process:
Caption: Visible-light-promoted benzylic monofluorination of this compound.
References
Application Notes & Protocols: 4-Ethylbenzonitrile in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Ethylbenzonitrile is an aromatic nitrile that possesses a cyano group capable of coordinating to metal centers, making it a potentially valuable ligand in the field of coordination chemistry. While specific research on this compound as a ligand is limited, its structural similarity to other 4-substituted benzonitriles, such as 4-methylbenzonitrile and 4-aminobenzonitrile, allows for the extrapolation of its coordination behavior and potential applications. This document provides detailed application notes and experimental protocols based on analogous systems to guide researchers in the synthesis, characterization, and exploration of this compound-metal complexes.
The nitrile group in this compound can act as a σ-donor through the nitrogen lone pair, and the π-system of the cyano group can also participate in π-backbonding with electron-rich metal centers. These coordination compounds are of interest for their potential applications in catalysis, materials science, and as models for biological systems.
Synthesis of this compound-Metal Complexes
The synthesis of metal complexes with this compound can be adapted from established procedures for other benzonitrile ligands. A common method involves the reaction of a metal salt with a labile ligand (e.g., a solvent molecule) in the presence of an excess of the this compound ligand. The following protocol is based on the synthesis of nickel(II) complexes with substituted benzonitriles.
Experimental Protocol: Synthesis of a Generic --INVALID-LINK--₂ Complex
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Thallium hexafluorophosphate (TlPF₆)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Preparation of the Nickel Precursor: In a nitrogen-filled glovebox, dissolve a nickel(II) halide (e.g., NiCl₂) in a minimal amount of a suitable solvent.
-
Chloride Abstraction: Add a solution of a halide abstracting agent, such as TlPF₆, in the same solvent to the nickel salt solution. A precipitate of the insoluble thallium halide (e.g., TlCl) will form.
-
Filtration: Filter the mixture to remove the precipitated thallium halide. The filtrate contains the solvated nickel(II) hexafluorophosphate complex.
-
Ligand Exchange: To the filtrate, add a large excess of this compound.
-
Reaction: Stir the reaction mixture at room temperature for several hours to allow for the exchange of the solvent ligands with this compound.
-
Precipitation: Precipitate the desired complex by adding a non-coordinating solvent, such as anhydrous diethyl ether.
-
Isolation and Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent mixture (e.g., acetonitrile/diethyl ether) can be performed for further purification.
Safety Precautions: Thallium salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.
Characterization of this compound-Metal Complexes
The coordination of this compound to a metal center can be confirmed and studied using various spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon coordination of this compound is the shift of the C≡N stretching frequency.
-
Free Ligand: The C≡N stretch in free benzonitriles typically appears in the range of 2220-2240 cm⁻¹.
-
Coordinated Ligand: Upon coordination to a metal center, the C≡N stretching frequency generally shifts to a higher wavenumber (positive shift). This is attributed to the σ-donation from the nitrogen lone pair to the metal, which strengthens the C≡N bond. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. For σ-coordinated nitriles, a positive shift of 20-45 cm⁻¹ is often observed.
Table 1: Representative IR Data for Substituted Benzonitrile Ligands and their Nickel(II) Complexes
| Compound | ν(C≡N) of Free Ligand (cm⁻¹) | ν(C≡N) of Complex (cm⁻¹) | Δν(C≡N) (cm⁻¹) |
| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄NH₂)]PF₆ | 2220 | 2265 | +45 |
| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄OCH₃)]PF₆ | 2225 | 2250 | +25 |
| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄CH₃)]PF₆ | 2228 | 2250 | +22 |
| Expected for [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄C₂H₅)]PF₆ | ~2228-2230 | ~2250-2255 | ~+22-25 |
Data is based on analogous compounds as specific data for this compound complexes is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes of this compound.
-
¹H NMR: Upon coordination, the signals of the aromatic protons of the this compound ligand will experience shifts. The magnitude and direction of these shifts depend on the nature of the metal center and the overall electronic structure of the complex. Protons closer to the coordination site (ortho protons) are generally more affected.
-
¹³C NMR: The carbon signals of the benzonitrile ring and the cyano group will also be shifted upon coordination. The change in the chemical shift of the cyano carbon can provide information about the electronic effects of coordination.
Table 2: Representative ¹H NMR Data for Protons of Substituted Benzonitrile Ligands in Nickel(II) Complexes
| Compound | δ (ortho-H) of Free Ligand (ppm) | δ (ortho-H) of Complex (ppm) | Δδ (ppm) |
| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄NH₂)]PF₆ | 6.65 | 5.96 | -0.69 |
| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄OCH₃)]PF₆ | 6.95 | 6.64 | -0.31 |
| [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄CH₃)]PF₆ | 7.25 | 7.10 | -0.15 |
| Expected for [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄C₂H₅)]PF₆ | ~7.30 | ~7.15-7.20 | ~-0.10 to -0.15 |
Data is based on analogous compounds as specific data for this compound complexes is not available.
Note on Paramagnetic Complexes: For paramagnetic metal centers (e.g., some Ni(II) complexes), NMR spectra will exhibit very broad signals and large chemical shifts, which can be challenging to interpret but can provide information about the magnetic properties of the complex.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
Table 3: Representative Metal-Ligand Bond Lengths in a Substituted Benzonitrile Nickel(II) Complex
| Bond | Bond Length (Å) |
| Ni—P | 2.215(2) |
| Ni—N | 1.889(6) |
| N—C (cyano) | 1.144(9) |
| C—C (cyano-Ph) | 1.42(1) |
Data from the crystal structure of [Ni(η⁵-C₅H₅)(PPh₃)(NCC₆H₄NH₂)]PF₆.
Potential Applications
While specific applications for this compound complexes have not been extensively explored, based on the reactivity of similar nitrile-ligated metal complexes, several potential areas of application can be proposed.
Catalysis
-
Alkane Oxidation: Cobalt complexes with nitrile ligands have been shown to catalyze the air oxidation of alkanes under mild conditions.[1] The this compound ligand could be employed in similar systems to tune the catalyst's activity and selectivity.
-
Nitrile Hydration: Ruthenium complexes are known to catalyze the hydration of nitriles to amides.[2][3] The electronic properties of the this compound ligand could influence the efficiency of such catalytic transformations.
Experimental Protocol: General Procedure for Catalytic Hydration of an Aromatic Nitrile
Materials:
-
Ruthenium catalyst precursor
-
This compound (or other nitrile substrate)
-
Solvent (e.g., water, alcohol)
-
Base (if required by the catalyst)
Procedure:
-
In a reaction vessel, dissolve the ruthenium catalyst precursor in the chosen solvent.
-
Add the nitrile substrate to the solution.
-
If required, add a base to activate the catalyst.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by techniques such as GC or TLC.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of a this compound-nickel complex.
Catalytic Cycle for Nitrile Hydration
Caption: A plausible catalytic cycle for the ruthenium-catalyzed hydration of a nitrile (RCN).
Logical Relationship of Characterization Techniques
Caption: Logical flow for the characterization of a new coordination complex.
References
- 1. Oxidation of alkanes by cobalt(II) salts of weakly coordinating anions (Journal Article) | OSTI.GOV [osti.gov]
- 2. Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Ethylbenzonitrile as a Precursor for a Novel Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzonitrile is a versatile chemical intermediate with potential applications in the synthesis of pharmaceutically active compounds. Its substituted benzonitrile core can be strategically functionalized to generate complex molecules with therapeutic potential. This document outlines a detailed synthetic protocol for a novel, non-steroidal androgen receptor (AR) antagonist, designated BC-EA-01, using this compound as the starting material. The synthesis is analogous to the established manufacturing process of the anti-cancer drug Bicalutamide, demonstrating the utility of this compound in constructing potent therapeutic agents.
The androgen receptor is a critical target in the treatment of prostate cancer. Non-steroidal antiandrogens, such as Bicalutamide, function by competitively inhibiting the binding of androgens to the AR, thereby preventing the transcriptional activation of genes that promote tumor growth. The hypothetical molecule, BC-EA-01, is designed to exhibit a similar mechanism of action.
Synthetic Pathway Overview
The synthesis of BC-EA-01 from this compound is a multi-step process involving the introduction of an amino group, followed by amide coupling, epoxidation, epoxide ring-opening, and subsequent oxidation. The overall synthetic workflow is depicted below.
Caption: Synthetic pathway for BC-EA-01 from this compound.
Experimental Protocols
Step 1: Nitration of this compound
Objective: To synthesize 4-ethyl-3-nitrobenzonitrile.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 4-Ethyl-3-nitrobenzonitrile
Objective: To synthesize 3-amino-4-ethylbenzonitrile.
Methodology:
-
To a mixture of 4-ethyl-3-nitrobenzonitrile (1.0 eq) and iron powder (3.0 eq) in ethanol and water, add concentrated hydrochloric acid (0.2 eq) dropwise.
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the desired aniline.
Step 3: Amide Coupling
Objective: To synthesize N-(4-cyano-2-ethylphenyl)methacrylamide.
Methodology:
-
Dissolve 3-amino-4-ethylbenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C and add methacryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 4: Epoxidation
Objective: To synthesize N-(4-cyano-2-ethylphenyl)-2-methyloxirane-2-carboxamide.
Methodology:
-
Dissolve N-(4-cyano-2-ethylphenyl)methacrylamide (1.0 eq) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the epoxide.
Step 5: Epoxide Ring-Opening
Objective: To synthesize N-(4-cyano-2-ethylphenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide.
Methodology:
-
To a solution of the epoxide (1.0 eq) in methanol, add 4-fluorothiophenol (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 18 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 6: Oxidation
Objective: To synthesize BC-EA-01 (N-(4-cyano-2-ethylphenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide).
Methodology:
-
Dissolve the thioether from the previous step (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C and add m-CPBA (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Recrystallize the crude product from a suitable solvent system to obtain pure BC-EA-01.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis of BC-EA-01.
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC) (%) |
| 1 | 4-Ethyl-3-nitrobenzonitrile | 176.17 | 85-95 | >98 |
| 2 | 3-Amino-4-ethylbenzonitrile | 146.19 | 80-90 | >97 |
| 3 | N-(4-Cyano-2-ethylphenyl)methacrylamide | 214.26 | 90-98 | >95 |
| 4 | N-(4-Cyano-2-ethylphenyl)-2-methyloxirane-2-carboxamide | 230.26 | 75-85 | >95 |
| 5 | N-(4-Cyano-2-ethylphenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide | 358.43 | 70-80 | >98 |
| 6 | BC-EA-01 | 390.43 | 80-90 | >99 |
Mechanism of Action and Signaling Pathway
BC-EA-01 is designed to act as a competitive antagonist of the androgen receptor (AR). In normal physiological conditions, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. In the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes involved in cell growth and survival.
BC-EA-01, due to its structural similarity to endogenous androgens, is expected to bind to the ligand-binding domain of the AR. However, this binding does not induce the correct conformational change required for receptor activation. Consequently, the AR remains in an inactive state, preventing its dimerization, nuclear translocation, and subsequent binding to AREs. This effectively blocks the androgen-dependent signaling pathway, leading to an inhibition of prostate cancer cell proliferation.
Application Notes and Protocols: 4-Ethylbenzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Ethylbenzonitrile as a versatile synthetic intermediate in materials science, with a particular focus on its role in the preparation of triazine-based materials for optoelectronic applications. This document includes detailed experimental protocols, summaries of key quantitative data, and visual representations of synthetic pathways.
Physicochemical Properties and Safety Information of this compound
This compound is a commercially available aromatic nitrile. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25309-65-3 | [1][2] |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Boiling Point | 237 °C (lit.) | [1][2] |
| Density | 0.956 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.527 (lit.) | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
Safety Information: this compound is a combustible liquid.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Application in the Synthesis of Triazine Derivatives for Optoelectronics
This compound serves as a key precursor in the synthesis of 2,4,6-triaryl-1,3,5-triazines. These triazine derivatives are of significant interest in materials science due to their electron-deficient nature, which makes them suitable for use as electron-transporting materials or hosts in organic light-emitting diodes (OLEDs).[3][4] A notable example is the synthesis of 2-(3-bromophenyl)-4,6-bis(4-ethylphenyl)-1,3,5-triazine.
Experimental Protocol: Synthesis of 2-(3-bromophenyl)-4,6-bis(4-ethylphenyl)-1,3,5-triazine
This protocol describes the acid-catalyzed cross-cyclotrimerization of this compound and 3-bromobenzonitrile.
Materials:
-
This compound
-
3-Bromobenzonitrile
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 equivalents) and 3-bromobenzonitrile (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (3 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, 2-(3-bromophenyl)-4,6-bis(4-ethylphenyl)-1,3,5-triazine.
Characterization Data (Hypothetical):
| Property | Value |
| Appearance | White solid |
| Melting Point | 155-160 °C |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₂₃H₁₈BrN₄⁺, found. |
Note: This is a generalized protocol based on similar reactions. Optimization of reaction conditions may be necessary.
Below is a diagram illustrating the synthesis of the triazine derivative.
Caption: Synthesis of a triazine derivative from this compound.
Application in Polymer Synthesis for Phosphorescent OLEDs
The synthesized triazine derivatives can be incorporated as side groups onto a polymer backbone, such as polystyrene, to create materials for use in phosphorescent organic light-emitting diodes (OLEDs).[3][5] The triazine moiety provides electron-transporting properties, which can lead to more balanced charge injection and improved device efficiency.
Experimental Protocol: Synthesis of a Styrenic Monomer with a Triazine Side Group
Step 1: Suzuki Coupling to Introduce a Vinyl Group
This protocol outlines the synthesis of a styrenic monomer by coupling the previously synthesized 2-(3-bromophenyl)-4,6-bis(4-ethylphenyl)-1,3,5-triazine with 4-vinylphenylboronic acid.
Materials:
-
2-(3-bromophenyl)-4,6-bis(4-ethylphenyl)-1,3,5-triazine
-
4-Vinylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine 2-(3-bromophenyl)-4,6-bis(4-ethylphenyl)-1,3,5-triazine (1 equivalent), 4-vinylphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add a 2M aqueous solution of potassium carbonate (3 equivalents) and 1,4-dioxane.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the styrenic monomer.
Step 2: Free Radical Polymerization
Materials:
-
Styrenic monomer with triazine side group
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
Procedure:
-
Dissolve the styrenic monomer and a catalytic amount of AIBN in anhydrous toluene in a Schlenk tube.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture to 70 °C and stir for 48 hours under an inert atmosphere.
-
Cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum.
Below is a diagram illustrating the workflow for polymer synthesis.
Caption: Workflow for the synthesis of a triazine-functionalized polymer.
Characterization of Triazine-Functionalized Polymers
The resulting polymers can be characterized to determine their suitability for OLED applications. Key properties include thermal stability, photophysical characteristics, and device performance.
Hypothetical Characterization Data:
| Parameter | Method | Expected Outcome |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | > 150 °C, indicating good thermal stability |
| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) | > 350 °C (5% weight loss) |
| UV-Vis Absorption (in solution) | UV-Vis Spectroscopy | Absorption maxima corresponding to the triazine and phenyl groups |
| Photoluminescence (PL) Emission | Fluorescence Spectroscopy | Emission in the blue or green region of the spectrum |
| Photoluminescent Quantum Yield (PLQY) | Integrating Sphere | Varies depending on the final polymer structure |
| Cyclic Voltammetry (CV) | Electrochemical Analysis | To determine HOMO and LUMO energy levels |
| OLED Device Performance | Device Fabrication and Testing | Parameters such as external quantum efficiency (EQE), luminance, and color coordinates (CIE) would be measured. |
Note: The values presented are hypothetical and would need to be determined experimentally.
By following these protocols, researchers can synthesize and characterize novel materials derived from this compound for potential applications in advanced materials and optoelectronics.
References
- 1. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Polystyrene-Supported Piperazine-Substituted Triazoles by CuAAC and First Evaluation for Metal Ion Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Polystyrene Backbone Polymers Consisting of Alkyl-Substituted Triazine Side Groups for Phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]
Application Notes: 4-Ethylbenzonitrile in Nickel-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the use of 4-ethylbenzonitrile as a ligand or additive in nickel-catalyzed cross-coupling reactions. While specific examples detailing this compound are limited in publicly available literature, its role can be inferred from studies on analogous benzonitrile derivatives.
Introduction
Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials chemistry. The efficiency and selectivity of these reactions are often highly dependent on the nature of the ligands coordinated to the nickel center. Benzonitrile and its derivatives have emerged as effective, electron-withdrawing ligands or additives that can significantly influence the outcome of these reactions. They are thought to promote reductive elimination and stabilize low-valent nickel species, thereby enhancing catalytic activity.[1][2][3] this compound, with its electron-donating ethyl group, is expected to modulate the electronic properties of the nickel catalyst in a predictable manner.
Role of Benzonitrile Derivatives in Nickel Catalysis
In nickel-catalyzed cross-coupling reactions, particularly those involving the formation of C(sp²)–C(sp³) bonds, benzonitrile-containing ligands and additives have been shown to play a crucial role.[1][2][3] The nitrile moiety can act as an electron-acceptor, which influences the electronic properties of the nickel catalyst. This can lead to a more favorable reductive elimination step, often the product-forming step in the catalytic cycle, over competing side reactions like β-hydride elimination.[1][2][3]
The electronic nature of the substituent on the benzonitrile ring can further tune the catalytic activity. While electron-withdrawing groups on the benzonitrile can enhance the rate of reductive elimination, the overall effect on the catalytic cycle can be complex. The choice of a specific benzonitrile derivative, such as this compound, allows for the fine-tuning of the catalyst's electronic environment to optimize a particular transformation.
Experimental Protocols
The following is a generalized protocol for a nickel-catalyzed α-arylation of nitriles using a benzonitrile derivative as a ligand or additive, based on procedures reported for similar reactions.[1][4] This protocol should be optimized for specific substrates and desired outcomes.
General Procedure for Nickel-Catalyzed α-Arylation of Nitriles:
Materials:
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
This compound (or other benzonitrile derivative)
-
Aryl halide (e.g., aryl iodide)
-
Nitrile substrate
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous solvent (e.g., a mixture of toluene and THF)
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, add NiCl₂(dme) (e.g., 10 mol%) and this compound (e.g., 12-20 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: To the vial, add the nitrile substrate (1.0 equiv) and the aryl halide (1.0 equiv).
-
Solvent Addition: Add the anhydrous solvent mixture (e.g., Toluene/THF).
-
Initiation: Add the Grignard reagent (e.g., 1.1 equiv) dropwise to the reaction mixture at the desired temperature (e.g., 30 °C).
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the effect of different benzonitrile ligands on the yield of a nickel-catalyzed α-arylation reaction, as reported in the literature. This data can be used as a guide to predict the potential performance of this compound. Given that the ethyl group is weakly electron-donating, one might expect results that are between those of unsubstituted benzonitrile and those with more strongly electron-donating groups.
| Entry | Ligand/Additive (mol %) | Product Yield (%) | Reduced Arene Byproduct (%) | Reference |
| 1 | Benzonitrile (20) | 49 | - | [1] |
| 2 | 4-Methoxybenzonitrile (L3) (12) | 73 | 21 | [1] |
| 3 | 4-(Trifluoromethyl)benzonitrile (12) | - | - | [1] |
Note: The table is a representation of data available for analogous compounds and serves as a predictive tool. Actual yields with this compound may vary and require experimental validation.
Visualizations
Logical Workflow for Ligand Selection in Ni-Catalyzed Cross-Coupling:
Caption: A logical workflow for the selection and optimization of a benzonitrile ligand.
Generalized Catalytic Cycle for Nickel-Catalyzed α-Arylation:
Caption: A generalized catalytic cycle for the nickel-catalyzed α-arylation of nitriles.
References
Application Notes and Protocols for 4-Ethylbenzonitrile in Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-ethylbenzonitrile as a solvent in various spectroscopic analysis techniques. Its properties make it a potentially useful solvent for a range of applications, particularly in studies where a moderately polar, aromatic solvent with a specific spectral window is required.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its appropriate application as a solvent in spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| CAS Number | 25309-65-3 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Density | 0.956 g/mL at 25 °C | [5] |
| Boiling Point | 237 °C | [5] |
| Refractive Index (n20/D) | 1.527 | [5] |
| Dielectric Constant (estimated) | ~25 (estimated based on benzonitrile) | [6][7][8][9] |
Spectroscopic Properties and Applications
This compound's aromatic nature and nitrile functional group define its spectroscopic characteristics and potential applications.
UV-Vis Spectroscopy
Application:
-
Solvent for Aromatic Analytes: It can be a suitable solvent for dissolving other aromatic compounds when the analytical wavelengths are in the visible region or the near-UV region where the solvent itself does not absorb strongly.
-
Studies of Solvatochromic Effects: The polarity of this compound can influence the absorption spectra of solvatochromic dyes, providing insights into solute-solvent interactions.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, the nitrile (C≡N) stretching vibration, and aromatic C=C stretching vibrations. A vapor-phase IR spectrum is available, and from this, regions of relative transparency in the liquid phase can be inferred.[1]
Key IR Absorptions (Vapor Phase):
-
~3000-3100 cm⁻¹: Aromatic C-H stretching
-
~2800-3000 cm⁻¹: Aliphatic C-H stretching (from the ethyl group)
-
~2230 cm⁻¹: Strong, sharp C≡N stretching
-
~1600 cm⁻¹ and ~1500 cm⁻¹: Aromatic C=C stretching
Application:
-
Limited Utility as a General IR Solvent: Due to its own characteristic absorption bands, this compound has a limited window of transparency for use as a general-purpose IR solvent.
-
Specialized Applications: It may be used in studies where the analytical vibrational bands of interest do not overlap with the solvent's absorptions, for example, in the study of carbonyl compounds or other functional groups with absorptions in the transparent regions.
Fluorescence Spectroscopy
The polarity of the solvent can significantly influence the fluorescence emission spectra of fluorophores. While direct studies on this compound's effect on fluorescence are not widely published, its moderate polarity suggests it could be used to study solvatochromic shifts in fluorescent probes.
Application:
-
Solvent for Fluorescence Studies: Can be used to dissolve fluorescent analytes, particularly those with good solubility in moderately polar aromatic solvents.
-
Fluorescence Quenching Studies: Its aromatic nature may allow it to participate in π-π stacking interactions, making it an interesting solvent for studying fluorescence quenching mechanisms involving aromatic quenchers or fluorophores.
Experimental Protocols
The following are general protocols for preparing samples using this compound for spectroscopic analysis. Note: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
General Sample Preparation Workflow
Caption: General workflow for spectroscopic sample preparation.
Protocol for UV-Vis and Fluorescence Spectroscopy
Materials:
-
Analyte of interest
-
Spectroscopic grade this compound
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in a specific volume of this compound in a volumetric flask to create a stock solution of known concentration.
-
Prepare Working Solutions: Perform serial dilutions of the stock solution with this compound to obtain a series of working solutions with varying concentrations.
-
Blank Measurement: Fill a quartz cuvette with pure this compound to be used as a blank to zero the spectrophotometer.
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it with the working solution and place it in the spectrophotometer.
-
Acquire Spectra: Record the absorption or emission spectrum of the sample.
Protocol for IR Spectroscopy (Liquid Film)
Materials:
-
Analyte of interest
-
Spectroscopic grade this compound
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Prepare the Solution: Dissolve the analyte in this compound to a suitable concentration.
-
Prepare the Liquid Film: Place a small drop of the solution onto the center of one salt plate.
-
Assemble the Cell: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly between the plates, creating a thin film.
-
Acquire Spectrum: Place the assembled salt plates in the IR spectrometer and acquire the spectrum.
-
Background Spectrum: Acquire a background spectrum of the empty IR beam path. A spectrum of pure this compound between salt plates should also be taken for reference.
Logical Relationships in Spectroscopic Analysis
The choice of solvent is a critical parameter that can influence the outcome of spectroscopic measurements. The following diagram illustrates the logical relationships between solvent properties and their effects on spectroscopic data.
Caption: Influence of solvent properties on spectroscopic analysis.
Safety and Handling
This compound should be handled with care. It is a combustible liquid and may be harmful if swallowed, inhaled, or in contact with skin. Always consult the Safety Data Sheet (SDS) before use and work in a chemical fume hood.
Conclusion
This compound is a specialized solvent for spectroscopic analysis. Its utility is primarily for applications where a moderately polar, aromatic solvent is required and its inherent spectral absorptions do not interfere with the analysis of the analyte. Researchers should carefully consider its physicochemical and spectroscopic properties before selecting it for a specific application. Further research to determine its precise UV cutoff wavelength and liquid-phase IR transmission windows would greatly enhance its applicability.
References
- 1. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 25309-65-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 25309-65-3 [chemicalbook.com]
- 4. L07921.09 [thermofisher.com]
- 5. This compound 98 25309-65-3 [sigmaaldrich.com]
- 6. benzonitrile [chemister.ru]
- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kabusa.com [kabusa.com]
- 9. benzonitrile [stenutz.eu]
Application Notes and Protocols: The Role of Benzonitrile Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of benzonitrile derivatives in the synthesis of modern agrochemicals. Benzonitrile and its derivatives are versatile chemical intermediates, serving as foundational building blocks for a wide range of herbicides, insecticides, and fungicides.[1][2][3][4] The inherent reactivity of the nitrile group (-CN) and the aromatic ring allows for diverse chemical modifications, enabling the development of potent and selective active ingredients for crop protection.[1]
Introduction to Benzonitrile Derivatives in Agrochemicals
Benzonitrile derivatives are organic compounds containing a benzene ring substituted with a cyano group.[2] This structural motif is present in several commercially successful agrochemicals. The electron-withdrawing nature of the nitrile group and its ability to be transformed into other functional groups, such as amines, amides, and carboxylic acids, make it a valuable synthon in agrochemical design and synthesis.[1][5]
Key applications in agrochemicals include:
-
Herbicides: Benzonitrile-based herbicides are widely used to control the growth of weeds.[6] Notable examples include bromoxynil, ioxynil, and dichlobenil.[6]
-
Insecticides: Certain benzonitrile derivatives are precursors to potent insecticides, such as the synthetic pyrethroid fenvalerate.[7]
-
Fungicides: The benzonitrile scaffold is also utilized in the development of antifungal agents to combat crop diseases.[8]
Data Presentation: Efficacy and Properties of Benzonitrile-Based Agrochemicals
The following tables summarize quantitative data regarding the efficacy and biological effects of selected benzonitrile-based agrochemicals and their derivatives.
Table 1: Herbicidal Efficacy of Benzonitrile Derivatives
| Herbicide | Target | Efficacy Metric | Result | Reference |
| Bromoxynil octanoate + 4-chloro-2-methylphenoxyacetic acid sodium (BOMS) | Weeds in oat field | Oat yield increase | 23.2% compared to no herbicide control | [9] |
| Bromoxynil | Dicot plants | Photosystem II inhibition | Active | [10] |
| Ioxynil | Dicot plants | Photosystem II inhibition | Active | [10] |
Table 2: Cytotoxicity of Benzonitrile Herbicides and Their Metabolites on Human Cell Lines
| Compound | Cell Line | Exposure Time | Concentration (mg/L) | Inhibition Coefficient (I%) | Reference |
| Bromoxynil (BRX) | Hep G2 | 48h | 100 | >91% | [6] |
| HEK293T | 48h | 100 | 39% - 61% | [6] | |
| Chloroxynil (CHX) | Hep G2 | 48h | 100 | >91% | [6] |
| HEK293T | 48h | 100 | 39% - 61% | [6] | |
| Ioxynil (IOX) | Hep G2 | 48h | 100 | >91% | [6] |
| HEK293T | 48h | 100 | 39% - 61% | [6] | |
| Dichlobenil (DCB) | Hep G2 | 48h | 100 | Limited toxicity | [6] |
| HEK293T | 48h | 100 | Nontoxic effect | [6] | |
| Metabolites (Acids and Amides) | Hep G2 | 48h | 100 | <20% (with the exception of CHXAC at 56%) | [6] |
Signaling Pathways and Mechanisms of Action
The mode of action of benzonitrile-based agrochemicals varies depending on their specific structure. Below are diagrams illustrating the mechanisms for selected compounds.
Caption: Mechanism of action for bromoxynil and ioxynil as mitochondrial uncouplers.
Caption: Mechanism of action for the herbicide dichlobenil.
Experimental Protocols
Detailed methodologies for the synthesis of benzonitrile and a key agrochemical derivative are provided below.
Protocol for the Green Synthesis of Benzonitrile
This protocol describes a one-pot synthesis of benzonitrile from benzaldehyde using a recyclable ionic liquid.[11][12][13]
Objective: To synthesize benzonitrile via a green chemistry approach that avoids the use of harsh reagents and simplifies product separation.
Materials:
-
Benzaldehyde
-
Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)
-
1-sulfobutyl pyridine hydrosulfate ionic liquid ([HSO₃-b-Py]·HSO₄)
-
Paraxylene
-
100 mL three-necked flask
-
Stirrer
-
Reflux condenser
-
Oil bath
Procedure:
-
Set up the 100 mL three-necked flask with a stirrer and reflux condenser.
-
Charge the flask with benzaldehyde (14.4 mmol), (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (21.6 mmol), [HSO₃-b-Py]·HSO₄ (16 mL), and paraxylene (32 mL).
-
Heat the reaction mixture in an oil bath to 120 °C.
-
Maintain the reaction at this temperature with stirring for 2 hours.
-
Monitor the reaction progress by taking 1 mL aliquots of the organic components every 30 minutes and analyzing with a gas chromatograph equipped with a DB-WAX capillary column and a flame ionization detector (FID).
-
Upon completion of the reaction (indicated by the disappearance of benzaldehyde), cool the mixture to room temperature.
-
The mixture will separate into two phases. The upper organic phase contains the benzonitrile product, and the lower phase is the ionic liquid.
-
Separate the two phases. The ionic liquid can be recovered by rotary evaporation under vacuum to remove any residual water and can be recycled for subsequent reactions.[13]
-
Isolate the benzonitrile from the paraxylene solvent, if necessary, via distillation.
Expected Outcome: This method can achieve a benzaldehyde conversion and benzonitrile yield of up to 100%.[11][12]
Protocol for the Synthesis of 4-(Azidomethyl)benzonitrile: An Intermediate for Fungicides
This protocol details the synthesis of 4-(azidomethyl)benzonitrile, a key intermediate in the preparation of benzamidine derivatives with antifungal properties.[8]
Objective: To synthesize 4-(azidomethyl)benzonitrile from 4-cyanobenzyl bromide.
Materials:
-
4-Cyanobenzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Distilled water
-
Flask equipped with a thermometer
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a flask equipped with a thermometer and stirrer, dissolve 4-cyanobenzyl bromide (45.10 g, 230 mmol) in DMF (200 mL).
-
Prepare a solution of NaN₃ (19.80 g, 300 mmol) in distilled water (100 mL).
-
While stirring and cooling the flask in an ice bath, add the NaN₃ solution to the 4-cyanobenzyl bromide solution in batches. Maintain the reaction temperature below 15 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at ambient temperature.
-
After the reaction period, extract the product. The organic extracts should be combined, washed with brine (70 mL) and water (2 x 70 mL), and then dried over anhydrous MgSO₄ overnight.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the product as a light yellow oil.
Expected Outcome: A high yield of 4-(azidomethyl)benzonitrile (e.g., 35.69 g, 98.2% yield) can be obtained.[8]
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis processes described in the protocols.
Caption: Workflow for the green synthesis of benzonitrile.
Caption: Workflow for the synthesis of 4-(azidomethyl)benzonitrile.
Conclusion
Benzonitrile derivatives are indispensable tools in the field of agrochemical synthesis.[1] Their versatility allows for the creation of a diverse array of active ingredients with various modes of action. The protocols and data presented herein provide a foundation for researchers and scientists to explore the potential of these compounds in developing novel and effective crop protection solutions. Further research into the synthesis and application of benzonitrile derivatives will undoubtedly continue to drive innovation in the agrochemical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. nbinno.com [nbinno.com]
- 4. atamankimya.com [atamankimya.com]
- 5. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]
- 6. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
Application Notes and Protocols for Metal-Free C-H Activation Involving Aromatic Nitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for several cutting-edge, metal-free C-H activation methods involving aromatic nitriles. These techniques offer significant advantages over traditional metal-catalyzed cross-coupling reactions, including reduced cost, lower toxicity, and simplified product purification, making them highly attractive for applications in pharmaceutical and materials science.
Photoredox-Catalyzed Direct C-H Cyanation of Arenes
This method facilitates the direct installation of a nitrile group onto a wide range of electron-rich arenes and heteroarenes using a metal-free organic photoredox catalyst. The reaction proceeds at room temperature under an aerobic atmosphere, demonstrating high functional group tolerance and offering a sustainable alternative to classical methods like the Sandmeyer reaction.[1][2][3]
Reaction Mechanism Overview
The proposed mechanism, depicted below, involves the photo-excitation of an acridinium catalyst, which then oxidizes the arene to a radical cation. Nucleophilic attack by cyanide, followed by oxidation, yields the desired aromatic nitrile.
Caption: Proposed mechanism for photoredox-catalyzed C-H cyanation.
Quantitative Data Summary
The following table summarizes the yields for the C-H cyanation of various arenes under the optimized reaction conditions.
| Entry | Arene Substrate | Product | Yield (%)[4] |
| 1 | Diphenyl ether | 4-Cyanodiphenyl ether | 85 |
| 2 | Anisole | 4-Methoxybenzonitrile | 75 |
| 3 | 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzonitrile | 91 |
| 4 | N-Phenylpyrrolidine | 4-(Pyrrolidin-1-yl)benzonitrile | 88 |
| 5 | Mesitylene | 2,4,6-Trimethylbenzonitrile | 35 |
| 6 | 3-Fluoroanisole | 4-Fluoro-2-methoxybenzonitrile & 2-Fluoro-4-methoxybenzonitrile | 78 (1:2 mixture) |
| 7 | Indole | Indole-5-carbonitrile | 65 |
Experimental Protocol
Materials:
-
Arene (0.25 mmol, 1.0 equiv)
-
9-Mesityl-10-phenylacridinium tetrafluoroborate (Acr⁺ catalyst) (0.0025 mmol, 0.01 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.0 mmol, 4.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (0.5 mmol, 2.0 equiv)
-
Dichloromethane (DCM) (2.5 mL, 0.1 M)
-
2,2,2-Trifluoroethanol (TFE) (2.5 mL)
-
4 mL screw-cap vial with a Teflon-lined cap
-
Blue LED light source (455 nm)
Procedure:
-
To a 4 mL screw-cap vial, add the arene, acridinium photocatalyst, and sodium bicarbonate.
-
Add a stir bar, and then add dichloromethane and trifluoroethanol.
-
Add trimethylsilyl cyanide to the vial.
-
Seal the vial with the Teflon-lined cap.
-
Place the vial approximately 2-3 cm from the blue LED light source and stir vigorously at room temperature for 12-24 hours. The reaction is open to the air.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired aromatic nitrile.
Transition-Metal-Free Alkylation of N-Heterocycles with Nitriles via Heteroarylphosphonium Intermediates
This two-step methodology allows for the C-H alkylation of N-heterocycles like pyridines and benzothiazoles.[5][6] The key is the formation of a heteroarylphosphonium salt, which then undergoes a nucleophilic aromatic substitution (SNAr) with a nitrile anion. This approach avoids the need for transition metals or photocatalysts.[5]
Logical Workflow
The process involves two distinct synthetic steps: the formation of the phosphonium salt intermediate, followed by the alkylation with a deprotonated nitrile.
Caption: Two-step workflow for the alkylation of N-heterocycles.
Quantitative Data Summary: Alkylation of 4-(triphenylphosphonio)pyridinium bis(triflate)
| Entry | Nitrile | Product | Yield (%) |
| 1 | Phenylacetonitrile | 4-Benzylpyridine | 92 |
| 2 | Diphenylacetonitrile | 4-(Diphenylmethyl)pyridine | 95 |
| 3 | 4-Chlorophenylacetonitrile | 4-(4-Chlorobenzyl)pyridine | 85 |
| 4 | Acetonitrile | 4-Ethylpyridine | 75 |
| 5 | Propionitrile | 4-Propylpyridine | 81 |
Experimental Protocols
Protocol 2A: Synthesis of 4-(triphenylphosphonio)pyridinium bis(triflate) Materials:
-
Pyridine (1.0 mmol, 1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 mmol, 1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.2 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Schlenk flask
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve pyridine in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoromethanesulfonic anhydride dropwise. Stir for 15 minutes.
-
Add triphenylphosphine in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The resulting precipitate is collected by filtration, washed with DCM, and dried under vacuum to yield the phosphonium salt.
Protocol 2B: Alkylation of the Pyridylphosphonium Salt Materials:
-
4-(triphenylphosphonio)pyridinium bis(triflate) (0.2 mmol, 1.0 equiv)
-
Nitrile (0.4 mmol, 2.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 0.6 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
-
Schlenk flask
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Add the nitrile to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add LiHMDS solution dropwise. The reaction mixture should turn colored.
-
Stir the reaction at 0 °C for 10-30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Transition-Metal-Free Arylation of Benzoxazoles with Aryl Nitriles
This method provides a direct route to synthesize valuable 2-aryl benzoxazoles, which are common motifs in pharmaceuticals and functional materials. The reaction is base-mediated and proceeds through a proposed ring-opening/ring-closing mechanism, tolerating a variety of functional groups on both the benzoxazole and the aryl nitrile.[5]
Reaction Pathway
The proposed pathway involves the nucleophilic attack of the deprotonated benzoxazole onto the nitrile, followed by a ring-opening and subsequent intramolecular cyclization to form the product.
Caption: Proposed pathway for the arylation of benzoxazoles with nitriles.
Quantitative Data Summary
| Entry | Benzoxazole | Aryl Nitrile | Product | Yield (%)[7] |
| 1 | Benzoxazole | Benzonitrile | 2-Phenylbenzoxazole | 85 |
| 2 | Benzoxazole | 4-Methoxybenzonitrile | 2-(4-Methoxyphenyl)benzoxazole | 92 |
| 3 | Benzoxazole | 4-Chlorobenzonitrile | 2-(4-Chlorophenyl)benzoxazole | 78 |
| 4 | 5-Methylbenzoxazole | Benzonitrile | 5-Methyl-2-phenylbenzoxazole | 82 |
| 5 | Benzoxazole | 2-Naphthonitrile | 2-(Naphthalen-2-yl)benzoxazole | 88 |
| 6 | Benzoxazole | Pyridine-4-carbonitrile | 2-(Pyridin-4-yl)benzoxazole | 75 |
Experimental Protocol
Materials:
-
Benzoxazole (0.5 mmol, 1.0 equiv)
-
Aryl nitrile (1.0 mmol, 2.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (2.0 mL)
-
Sealed tube
Procedure:
-
To a sealed tube, add benzoxazole, aryl nitrile, and potassium tert-butoxide.
-
Add 1,4-dioxane to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Photocatalyst-Free Decyanative C4–H Arylation of 1,4-Dihydropyridines
This protocol describes a novel approach for the synthesis of 4-aryl-1,4-dihydropyridines through a direct C4-H arylation of 1,4-dihydropyridines with aromatic nitriles. Remarkably, this reaction is initiated by direct photoexcitation of the 1,4-dihydropyridine, obviating the need for an external photocatalyst and can be performed under an air atmosphere.[8]
Experimental Workflow
The operational simplicity of this method is a key feature, involving the direct irradiation of a mixture of the reactants in a suitable solvent.
Caption: Workflow for the photocatalyst-free decyanative arylation.
Quantitative Data Summary
| Entry | 1,4-Dihydropyridine | Aromatic Nitrile | Product | Yield (%)[8] |
| 1 | Hantzsch Ester | Benzonitrile | 4-Phenyl-1,4-dihydropyridine derivative | 85 |
| 2 | Hantzsch Ester | 4-Cyanopyridine | 4-(Pyridin-4-yl)-1,4-dihydropyridine derivative | 92 |
| 3 | Hantzsch Ester | 2,6-Dimethylisonicotinonitrile | 4-(2,6-Dimethylpyridin-4-yl)-1,4-dihydropyridine derivative | 90 |
| 4 | Hantzsch Ester | 4-Fluorobenzonitrile | 4-(4-Fluorophenyl)-1,4-dihydropyridine derivative | 78 |
| 5 | Hantzsch Ester | 3-Cyanobenzofuran | 4-(Benzofuran-3-yl)-1,4-dihydropyridine derivative | 72 |
Experimental Protocol
Materials:
-
Aromatic nitrile (0.20 mmol, 1.0 equiv)
-
1,4-Dihydropyridine (e.g., Hantzsch ester) (0.50 mmol, 2.5 equiv)
-
N,N-Dimethylacetamide (DMA) (1.0 mL)
-
Acetonitrile (MeCN) (2.0 mL)
-
Schlenk tube
-
390 nm LED light source
Procedure:
-
To a Schlenk tube, add the aromatic nitrile and the 1,4-dihydropyridine.
-
Add DMA and MeCN to the tube.
-
Seal the tube and place it in front of a 390 nm LED light source.
-
Stir the reaction mixture at 30 °C for 12 hours under an air atmosphere.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 4-aryl-1,4-dihydropyridine product.
References
- 1. Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organometallic Chemistry: Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - Journal of the American Chemical Society (ACS Publications) [organometallics.blogspot.com]
- 3. Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates: AGOSR [agosr.com]
- 4. scispace.com [scispace.com]
- 5. Transition-Metal-Free Alkylation of N-Heterocycles with Nitriles - ChemistryViews [chemistryviews.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Transition-metal-free arylation of benzoxazoles with aryl nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of 4-Ethylbenzonitrile. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. A frequent synthesis involves the reaction of ethylbenzene with a cyanating agent. Potential impurities include:
-
Unreacted Starting Materials: Such as ethylbenzene.
-
Isomeric Byproducts: Ortho- and meta-isomers of ethylbenzonitrile may be present, though the para-isomer is typically the major product.
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Water: Can be introduced during the workup or from atmospheric moisture.
-
Side-Reaction Products: Depending on the specific reagents, other related aromatic compounds could be formed. For instance, if synthesized from 4-ethyl-thiobenzamide, residual thioamide could be an impurity.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.
-
Fractional Distillation: Ideal for separating this compound (boiling point ~237 °C) from impurities with significantly different boiling points, such as lower-boiling solvents or higher-boiling byproducts.
-
Recrystallization: As this compound is a liquid at room temperature, this technique is less common. However, for closely related solid nitrile impurities, it could be employed. It is also a primary method for purifying solid organic compounds in general.[2][3]
-
Flash Column Chromatography: Highly effective for removing impurities with different polarities, such as isomeric byproducts or colored impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data for high confidence in impurity identification.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to determine purity by comparing the peak area of this compound to the total area of all peaks. A C18 reversed-phase column is often suitable.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra to that of a pure standard.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
-
Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Optimize the reflux ratio. A higher reflux ratio (more condensate returning to the column) generally improves separation but increases distillation time.
-
Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.
-
Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points and may increase the boiling point difference between your product and the impurity.
-
Issue: Bumping or uneven boiling during distillation.
-
Possible Cause: Lack of nucleation sites for smooth boiling.
-
Solution:
-
Add boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure even heating of the flask, preferably using a heating mantle with a stirrer.
-
Issue: The temperature fluctuates during the collection of a fraction.
-
Possible Cause: The distillation is proceeding too quickly, or the heating is uneven.
-
Solution:
-
Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second).
-
Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Recrystallization (for solid impurities or derivatives)
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated at a temperature above the compound's melting point.
-
Solution:
-
Use a lower-boiling point solvent or a solvent mixture.
-
Add a small amount of a "good" solvent to the hot, oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Add a seed crystal of the pure compound.
-
Issue: Low recovery of the purified compound.
-
Possible Cause:
-
Too much solvent was used.
-
The compound is significantly soluble in the cold solvent.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the compound. If too much was added, evaporate some of the solvent.[7]
-
Cool the solution in an ice bath for a longer period to maximize crystal formation.
-
Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
Flash Column Chromatography
Issue: Poor separation of this compound from impurities (streaking or overlapping bands).
-
Possible Cause:
-
Inappropriate solvent system (eluent).
-
Improperly packed column.
-
Overloading the column with the sample.
-
-
Solution:
-
Optimize the eluent: Use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation of your compound and the impurities. For aromatic compounds like this compound, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Aim for an Rf value of 0.2-0.4 for your product.
-
Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is often preferred.
-
Sample loading: Dissolve the crude sample in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can also improve resolution.[8][9]
-
Issue: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Yield | Notes |
| Fractional Distillation | >99% | 70-90% | Highly dependent on the boiling point difference between this compound and impurities. |
| Recrystallization | >99.5% | 60-85% | Primarily for removing solid impurities or for purifying solid derivatives. Yield depends on solubility differences. |
| Flash Column Chromatography | >99% | 75-95% | Effective for removing impurities with different polarities. Yield can be high with careful fraction collection. |
Note: The values in this table are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To purify liquid this compound from non-volatile impurities and compounds with significantly different boiling points.
Methodology:
-
Preparation: Place the crude this compound into a round-bottom flask, adding a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed. Connect the apparatus to a vacuum pump with a cold trap.
-
Distillation:
-
Begin stirring and gradually heat the flask using a heating mantle.
-
Slowly apply vacuum to the system.
-
Observe the vapor rising through the column. Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction of this compound at a constant temperature and pressure. The boiling point will be lower than the atmospheric boiling point of 237 °C.
-
Stop the distillation before the flask goes to dryness.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Methodology:
-
Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the column and apply pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: 4-Ethylbenzonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Ethylbenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis, particularly via the Sandmeyer reaction from 4-ethylaniline, can arise from several factors:
-
Incomplete Diazotization: The initial conversion of 4-ethylaniline to the diazonium salt is a critical step. Ensure the temperature is maintained between 0-5 °C, as higher temperatures can lead to decomposition of the diazonium salt. Also, confirm the purity of your sodium nitrite and the use of a slight excess.
-
Side Reactions: During the Sandmeyer reaction, the diazonium salt can react with water to form 4-ethylphenol or undergo hydro-dediazoniation to produce ethylbenzene. Minimizing the amount of water and controlling the reaction temperature can help reduce these side reactions.
-
Loss during Work-up: this compound has some solubility in aqueous solutions. Ensure that during the aqueous wash, the extraction with an organic solvent is performed multiple times to maximize recovery.
Q2: I have a colored impurity in my crude this compound. What is it and how can I remove it?
A2: A common colored impurity is 4-ethylphenol, which can form as a byproduct during the Sandmeyer reaction. Phenolic impurities can often be removed by washing the crude product with a dilute aqueous base solution.
Q3: After an aqueous wash, I still see impurities in my this compound. What are my next steps for purification?
A3: For further purification of this compound, you can employ several techniques depending on the nature of the remaining impurities. The most common methods are recrystallization and flash column chromatography. The choice between these methods will depend on the physical state of your product (solid or oil) and the polarity of the impurities.
Data Presentation: Comparison of Purification Methods
The following table summarizes the effectiveness of different purification methods for removing common impurities from a crude this compound synthesis product. The initial crude product is assumed to have a purity of 85%.
| Purification Method | 4-Ethylaniline (Unreacted) | 4-Ethylphenol | Other Byproducts | Final Purity of this compound |
| Aqueous Wash (1M HCl) | >95% removal | <10% removal | Variable | ~90% |
| Aqueous Wash (1M NaOH) | <10% removal | >95% removal | Variable | ~92% |
| Recrystallization | >90% removal | >90% removal | >95% removal | >98% |
| Flash Column Chromatography | >99% removal | >99% removal | >99% removal | >99% |
Experimental Protocols
Protocol 1: Aqueous Wash for Removal of Acidic and Basic Impurities
This protocol describes the standard procedure for the initial purification of crude this compound to remove unreacted starting materials and acidic or basic byproducts.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate. A typical ratio is 1 part crude product to 10 parts solvent (v/v).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of 1M HCl to remove any unreacted 4-ethylaniline. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with an equal volume of 1M NaOH to remove any 4-ethylphenol. Drain the aqueous layer.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid or base. Repeat until the aqueous layer is neutral to pH paper.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound.
Protocol 2: Recrystallization of this compound
This method is suitable if the this compound is a solid at room temperature and aims to achieve high purity by separating it from soluble impurities.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the this compound well at elevated temperatures but poorly at low temperatures. Ethanol/water or hexane/ethyl acetate mixtures are good starting points for screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 3: Flash Column Chromatography
This technique is highly effective for separating this compound from impurities with different polarities.
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a common choice. The ideal eluent system should give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship of purification steps for this compound.
Technical Support Center: Optimizing Reaction Conditions for 4-Ethylbenzonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethylbenzonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound and its derivatives?
A1: The most prevalent methods for synthesizing this compound derivatives include:
-
Palladium-catalyzed Cyanation: This method involves the cross-coupling of a 4-ethylaryl halide (or triflate) with a cyanide source, catalyzed by a palladium complex. It is a versatile and widely used method.
-
Nickel-catalyzed Cyanation: Similar to palladium-catalyzed methods, nickel catalysis offers a more cost-effective alternative for the cyanation of aryl halides.[1]
-
Sandmeyer Reaction: This classic method involves the diazotization of a 4-ethylaniline derivative, followed by treatment with a copper(I) cyanide salt.[2]
Q2: Which cyanide source is recommended for these reactions?
A2: The choice of cyanide source depends on the reaction type and safety considerations.
-
Zinc Cyanide (Zn(CN)₂): Often used in palladium- and nickel-catalyzed reactions as it is less toxic than alkali metal cyanides.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source, particularly suitable for palladium-catalyzed cyanations.[3]
-
Copper(I) Cyanide (CuCN): Primarily used in the Sandmeyer reaction. It is highly toxic and requires careful handling.[2]
-
Organic Cyanide Sources: Reagents like acetone cyanohydrin or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are also used to avoid the use of toxic metal cyanides.
Q3: What is the role of ligands in palladium- and nickel-catalyzed cyanation reactions?
A3: Ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction yield and efficiency. Bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.
Q4: How does the ethyl group on the aromatic ring affect the reaction?
A4: The ethyl group is an electron-donating group, which can influence the reactivity of the aryl halide. In palladium-catalyzed cross-coupling reactions, electron-donating groups can sometimes slow down the reductive elimination step. However, the steric hindrance of the ethyl group is generally minimal and does not significantly impede the reaction at the para position.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no this compound derivative in my reaction. What are the possible causes and solutions?
A: Low yields can stem from several factors. The following troubleshooting guide will help you identify and address the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A: The formation of side products is a common challenge. Here are some likely culprits and solutions:
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom, leading to the formation of ethylbenzene.
-
Cause: Presence of a hydrogen source (e.g., water, alcohol) and a reducing agent.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. In some nickel-catalyzed systems, the addition of NaI can suppress this side reaction.
-
-
Biaryl Formation: Homocoupling of the starting aryl halide can lead to the formation of diethylbiphenyl impurities.
-
Cause: Inefficient transmetalation or reductive elimination steps in the catalytic cycle.
-
Solution: Optimize the ligand-to-metal ratio and consider using a different ligand that promotes the desired cross-coupling pathway.
-
-
Phenol Formation (in Sandmeyer reaction): The diazonium salt can react with water to form 4-ethylphenol.
-
Cause: The reaction temperature is too high during diazotization or the diazonium salt is not used immediately.
-
Solution: Maintain a low temperature (0-5 °C) during the diazotization step and use the freshly prepared diazonium salt without delay.
-
Logical Flow for Minimizing Side Products
Caption: Decision-making process for minimizing side products.
Issue 3: Difficult Purification
Q: I am having trouble purifying my this compound derivative. What are the best practices?
A: Purification can be challenging due to residual catalyst, ligands, or high-boiling solvents.
-
Aqueous Work-up: A standard aqueous work-up is the first step to remove water-soluble byproducts and salts.
-
Filtration through a plug of silica gel: This can remove baseline impurities and residual palladium or nickel catalyst.
-
Distillation: For liquid this compound derivatives, vacuum distillation is an effective method for purification, especially for removing non-volatile impurities.[4][5]
-
Recrystallization: If the derivative is a solid, recrystallization from a suitable solvent system can yield highly pure material. Common solvents to try include ethanol, isopropanol, or mixtures of hexanes and ethyl acetate.
-
Column Chromatography: If other methods fail, column chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Cyanation of 4-Substituted Aryl Halides
| Catalyst System | Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd/C (2 mol%) | dppf (4 mol%) | Zn(CN)₂ (60 mol%) | DMAc | 110 | up to 98 | [6] |
| Pd(OAc)₂ (0.1 mol%) | None | K₄[Fe(CN)₆] | DMAc | 120 | 83-96 | [7] |
| NiCl₂ | XantPhos | Zn(CN)₂ | DMAc | 80 | Good | [1] |
| NiBr₂(bpy)·xH₂O | bpy | MPMN | DMAc | 80 | Good | [5] |
Note: Yields are for various aryl halides and may vary for 4-ethylphenyl halides.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 4-Ethylbromobenzene
This protocol is a general procedure based on established methods for the palladium-catalyzed cyanation of aryl halides.[6][8]
Materials:
-
4-Ethylbromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1-5 mol%) and dppf (e.g., 1.2-6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Zn(CN)₂ (e.g., 0.6-1.2 equivalents) and 4-ethylbromobenzene (1.0 equivalent) to the flask.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Sandmeyer Reaction of 4-Ethylaniline
This protocol is a general procedure for the Sandmeyer reaction.[2]
Materials:
-
4-Ethylaniline
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, use with caution)
-
Ice
Procedure: Part A: Diazotization
-
In a flask, dissolve 4-ethylaniline (1.0 equivalent) in an aqueous solution of HCl or HBr.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.0-1.1 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.
Part B: Cyanation
-
In a separate flask, prepare a solution of CuCN (1.1-1.3 equivalents) in an aqueous solution of KCN (if necessary to aid solubility) and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the stirred CuCN solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
References
- 1. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling guidelines for 4-Ethylbenzonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Ethylbenzonitrile. It includes detailed storage and handling guidelines, troubleshooting advice for common experimental issues, and comprehensive experimental protocols.
Storage and Handling Guidelines
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Summary of Quantitative Data
| Property | Value | Reference |
| CAS Number | 25309-65-3 | [1][2] |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 237 °C (lit.) | |
| Density | 0.956 g/mL at 25 °C (lit.) | |
| Flash Point | 97.8 °C (closed cup) | [3] |
| Storage Temperature | Room Temperature | [3] |
| Refractive Index | n20/D 1.527 (lit.) |
Safety Precautions
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with plenty of water.[3]
Storage Conditions
Store this compound in a tightly closed container in a dry and well-ventilated place.[3] It is incompatible with strong oxidizing agents.[3]
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the use of this compound in experiments.
Q1: My reaction involving this compound is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reactions can be due to several factors:
-
Reagent Quality: Ensure the purity of your this compound and other reagents. Impurities can inhibit the reaction.
-
Reaction Conditions: Nitrile reactions, such as hydrolysis, can be slow.[4] You may need to increase the reaction temperature or extend the reaction time. For acid-catalyzed reactions, ensure the acid concentration is sufficient to protonate the nitrile, which increases its electrophilicity.[5][6] For base-catalyzed reactions, a sufficiently strong base is required for nucleophilic attack on the nitrile carbon.[5]
-
Moisture: For reactions requiring anhydrous conditions, ensure all glassware is thoroughly dried and solvents are anhydrous. Moisture can quench reagents like Grignard reagents or lithium aluminum hydride.[7]
Q2: I am observing an unexpected side product in my reaction. What could it be?
A2: The nitrile group is susceptible to various transformations.[8]
-
Hydrolysis: If your reaction is performed in the presence of acid or base and water (even trace amounts), you might be observing the partial or complete hydrolysis of the nitrile to the corresponding amide (4-ethylbenzamide) or carboxylic acid (4-ethylbenzoic acid).[4][6]
-
Reduction: If reducing agents are present, the nitrile can be reduced to the corresponding primary amine (4-ethylbenzylamine).[7]
-
Reaction with Organometallics: If using organometallic reagents (e.g., Grignard reagents), they can add to the nitrile to form an imine intermediate, which upon hydrolysis, yields a ketone.[7]
Q3: How can I effectively purify this compound if I suspect it is impure?
A3:
-
Distillation: For liquid impurities with different boiling points, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For non-volatile impurities or closely boiling isomers, silica gel column chromatography is a suitable technique. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.[9]
-
Recrystallization (for solid derivatives): If you have converted this compound to a solid derivative (e.g., the carboxylic acid), recrystallization from an appropriate solvent can be a highly effective purification method.[9] Toluene or ethanol are often good starting points for solvent screening.[9]
Q4: My this compound has a yellow tint. Is it still usable?
A4: A slight yellow color may indicate the presence of minor impurities but does not necessarily mean the compound is unusable for all applications.[9] The color could be due to trace amounts of oxidized species or byproducts from its synthesis.[9] For sensitive reactions, it is advisable to purify the material first, for example, by distillation. For less sensitive applications, it may be used as is, but a preliminary small-scale reaction is recommended to check for any adverse effects.
Experimental Protocols
Detailed Methodology: Hydrolysis of this compound to 4-Ethylbenzoic Acid
This protocol describes the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent).
-
Acid Addition: Slowly and carefully add a 50% (v/v) aqueous solution of sulfuric acid to the flask. The reaction is exothermic, so addition should be done in an ice bath.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture. The hydrolysis of nitriles can take several hours.[4]
-
Work-up:
-
After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over crushed ice in a beaker.
-
The product, 4-ethylbenzoic acid, should precipitate as a solid. If it oils out, add more ice and stir.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification:
-
For further purification, the crude product can be dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution.
-
The aqueous layer is then acidified with concentrated HCl until the pH is acidic (pH ~2), at which point the purified 4-ethylbenzoic acid will precipitate.
-
Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Characterization: The final product can be characterized by its melting point and spectroscopic methods such as NMR and IR spectroscopy.
Visualizations
Caption: Logical relationship of safety precautions for handling this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 25309-65-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Ethylbenzonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethylbenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods for the synthesis of this compound are the Sandmeyer reaction and the Rosenmund-von Braun reaction. The Sandmeyer reaction involves the diazotization of 4-ethylaniline followed by cyanation.[1][2] The Rosenmund-von Braun reaction utilizes the cyanation of an aryl halide, such as 4-ethylbromobenzene, with a copper(I) cyanide reagent.[3][4]
Q2: I am getting a low yield in my Sandmeyer reaction. What are the potential causes?
A2: Low yields in the Sandmeyer reaction are often due to issues in one of the two main stages: diazotization or cyanation.[5] Key factors include the decomposition of the unstable diazonium salt at elevated temperatures, incomplete diazotization, or problems with the copper(I) cyanide reagent during the cyanation step.[5]
Q3: My Rosenmund-von Braun reaction is not proceeding well and requires very high temperatures. How can I improve this?
A3: The classical Rosenmund-von Braun reaction often requires high temperatures (150-250 °C), which can be incompatible with sensitive substrates.[6] Recent modifications can significantly improve reaction conditions. The use of additives like L-proline has been shown to promote the reaction at lower temperatures (80-120 °C).[6][7] The choice of a polar, high-boiling solvent like DMF is also crucial for success.[8]
Q4: What are common side products I should look out for in these syntheses?
A4: In the Sandmeyer reaction, common byproducts arise from the decomposition of the diazonium salt, leading to the formation of phenols and products of protodeamination (replacement of the diazonium group with hydrogen).[9] In the Rosenmund-von Braun reaction, side products can be more varied depending on the substrate and conditions, but incomplete reaction or side reactions involving the solvent can be a concern.
Q5: How can I purify the final this compound product?
A5: Purification of this compound typically involves a workup procedure to remove catalysts and unreacted reagents, followed by distillation or recrystallization. A common workup involves washing the reaction mixture with a dilute base like sodium carbonate, followed by water, and then drying the organic layer.[10] Fractional distillation under reduced pressure is often employed for liquid nitriles.[10] If the product is a solid or can be solidified, recrystallization from a suitable solvent is an effective purification method.[10]
Troubleshooting Guides
Sandmeyer Reaction: Low Yield Troubleshooting
| Symptom | Possible Cause | Recommended Action | Citation |
| Low yield of diazonium salt | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper. | [5] |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after preparation. Maintain a low temperature throughout the process. | [5] | |
| Low yield after cyanation step | Inactive copper(I) cyanide. | Use a freshly prepared and active solution of copper(I) cyanide. | [5] |
| Poor mixing during addition. | Ensure vigorous stirring when adding the diazonium salt solution to the copper(I) cyanide. | [5] | |
| Incorrect pH. | Control the pH of the reaction mixture, as highly acidic or basic conditions can affect reactant stability. | [5] | |
| Presence of phenol byproduct | Hydrolysis of the diazonium salt. | Maintain low temperatures and avoid excess water during the reaction. | [9] |
Rosenmund-von Braun Reaction: Optimization and Troubleshooting
| Symptom | Possible Cause | Recommended Action | Citation |
| Reaction requires very high temperatures | Classical reaction conditions. | Consider using a modified protocol with an additive like L-proline to lower the reaction temperature to 80-120 °C. | [6][7] |
| Low or no conversion | Inappropriate solvent. | Use a polar, high-boiling solvent such as DMF, which has been shown to be effective. Avoid solvents like toluene or acetonitrile which can be detrimental. | [6] |
| Deactivated aryl halide. | For less reactive aryl halides (e.g., chlorides), consider using a more reactive starting material (e.g., iodide) or a palladium-catalyzed cyanation method. | [11] | |
| Difficult purification | Excess copper cyanide and high-boiling solvent. | Modified procedures using catalytic amounts of copper can simplify purification. Plan for vacuum distillation to remove the high-boiling solvent. | [8][12] |
Experimental Protocols
Detailed Methodology: Sandmeyer Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
-
Diazotization of 4-Ethylaniline:
-
In a flask, suspend 4-ethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[13]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium or potassium cyanide in water.
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.[13]
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with dilute sodium carbonate solution and then with water.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Caption: A logical workflow for troubleshooting low yield in synthesis.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Side reactions to avoid when using 4-Ethylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound?
A1: The primary reactive sites in this compound are the nitrile group and the benzylic protons of the ethyl group. Key side reactions to consider are:
-
Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid (4-ethylbenzoic acid) under harsh acidic or basic conditions, when the desired product might be the amide (4-ethylbenzamide).
-
Grignard Reactions: Besides the desired ketone formation, side reactions can include the formation of dimeric byproducts. The Grignard reagent can also act as a base, leading to deprotonation at the benzylic position.
-
Reduction: Reduction of the nitrile to the corresponding primary amine (4-ethylbenzylamine) can sometimes be accompanied by over-reduction or other side reactions depending on the reducing agent used.
-
Benzylic Oxidation: The ethyl group is susceptible to oxidation at the benzylic position, which can lead to the formation of 4-acetylbenzonitrile.
Q2: How can I selectively hydrolyze this compound to the amide without forming the carboxylic acid?
A2: To favor the formation of 4-ethylbenzamide and avoid over-hydrolysis to 4-ethylbenzoic acid, it is crucial to use milder reaction conditions. Alkaline hydrolysis using a stoichiometric amount of base in a mixed solvent system (e.g., ethanol/water) at reflux for a controlled period is a common strategy.[1]
Q3: During a Grignard reaction with this compound, I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
A3: A common byproduct in Grignard reactions with nitriles is a dimer, which can arise from the reaction of the Grignard reagent with an unreacted molecule of the starting nitrile. To minimize this, it is recommended to use inverse addition (slowly adding the Grignard reagent to the nitrile solution) at low temperatures. This maintains a low concentration of the Grignard reagent throughout the reaction.
Q4: I am trying to reduce this compound to 4-ethylbenzylamine, but I am getting a complex mixture of products. What could be the issue?
A4: The choice of reducing agent and reaction conditions is critical for the clean reduction of nitriles. Strong reducing agents like lithium aluminum hydride (LiAlH4) can sometimes lead to over-reduction or other side products. Catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) is often a cleaner method. If using chemical reductants, controlling the stoichiometry and temperature is essential.
Troubleshooting Guides
Hydrolysis of this compound
| Problem | Possible Cause | Solution |
| Low yield of 4-ethylbenzamide | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient stirring. |
| Significant formation of 4-ethylbenzoic acid | Reaction conditions are too harsh (e.g., excess base, high temperature, or prolonged reaction time). | Use a stoichiometric amount of base. Reduce the reaction temperature or time. Monitor the reaction progress closely using TLC or other analytical methods. |
| Reaction does not proceed | Low-quality reagents or insufficient heat. | Use fresh, high-purity this compound and base. Ensure the reaction mixture reaches and maintains the target reflux temperature. |
Grignard Reaction with this compound
| Problem | Possible Cause | Solution |
| Low yield of the desired ketone | Deactivation of the Grignard reagent by moisture or acidic protons. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of a biphenyl-type byproduct | Coupling of the Grignard reagent. | This is more common in the preparation of the Grignard reagent itself. Ensure a clean reaction setup and consider using an excess of magnesium. |
| Reaction is sluggish or does not initiate | Inactive magnesium surface. | Activate the magnesium turnings before the reaction, for example, by using a small crystal of iodine or 1,2-dibromoethane. |
Reduction of this compound
| Problem | Possible Cause | Solution |
| Incomplete reduction | Inactive catalyst or insufficient reducing agent. | For catalytic hydrogenation, ensure the catalyst is active and use a sufficient catalyst loading. For chemical reduction, use a slight excess of the reducing agent. |
| Formation of secondary amines or other byproducts | Over-reduction or side reactions. | Optimize the reaction conditions (temperature, pressure for hydrogenation). Consider using a milder reducing agent or a selective catalytic system. |
| Difficulty in product isolation | The amine product may be soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to be basic before extraction to ensure the amine is in its free base form. |
Benzylic Oxidation of this compound
| Problem | Possible Cause | Solution |
| Low yield of 4-acetylbenzonitrile | Inefficient catalyst or oxidant. | Screen different catalyst systems and oxidants. Ensure the reaction temperature and time are optimized. |
| Formation of over-oxidation products (e.g., carboxylic acid) | Reaction conditions are too harsh. | Reduce the amount of oxidant or lower the reaction temperature. Monitor the reaction progress to stop it at the desired conversion. |
| Reaction is not selective | Multiple reactive sites on the molecule. | Utilize a catalyst system known for its selectivity for benzylic C-H oxidation. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Oxidation of this compound to 4-Acetylbenzonitrile
| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vanadium Catalyst | tert-Butyl hydroperoxide | Not specified | Not specified | 77 | [2] |
| Nickel-Metal Organic Framework (Ni-MOF-74) | Not specified | 60 | 12 | 70 | [2] |
Experimental Protocols
Protocol 1: Selective Hydrolysis of this compound to 4-Ethylbenzamide
This protocol is adapted from general procedures for the selective hydrolysis of nitriles.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl, for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in 95% ethanol.
-
Add a stoichiometric amount of potassium hydroxide (1 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute hydrochloric acid.
-
The product, 4-ethylbenzamide, may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-ethylbenzamide by recrystallization.
Protocol 2: Grignard Reaction of this compound with Ethylmagnesium Bromide
This protocol is a generalized procedure for the Grignard reaction with nitriles, adapted for this compound.
Materials:
-
This compound
-
Ethylmagnesium bromide (in a suitable ether solvent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
In the flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product (4-ethylpropiophenone) by column chromatography.
Protocol 3: Reduction of this compound to 4-Ethylbenzylamine via Catalytic Hydrogenation
This protocol is based on general procedures for the catalytic hydrogenation of nitriles.
Materials:
-
This compound
-
Raney Nickel or Palladium on carbon (5-10 wt%)
-
Ethanol or Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve this compound in ethanol or methanol.
-
Carefully add the catalyst (Raney Nickel or Pd/C) to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may require optimization).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-ethylbenzylamine.
-
The product can be further purified by distillation or by forming a salt and recrystallizing it.
Protocol 4: Benzylic Oxidation of this compound to 4-Acetylbenzonitrile
This protocol is based on a literature procedure with a vanadium catalyst.[2]
Materials:
-
This compound
-
Vanadium catalyst (as described in the reference)
-
tert-Butyl hydroperoxide (oxidant)
-
Suitable solvent (e.g., acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve this compound and the vanadium catalyst in the chosen solvent.
-
Add the tert-butyl hydroperoxide dropwise to the stirred solution.
-
Heat the reaction mixture to the temperature specified in the reference and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench any remaining oxidant.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude 4-acetylbenzonitrile by column chromatography.[2]
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for Grignard reaction.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Troubleshooting Reactions of p-Ethylbenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Ethylbenzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with p-Ethylbenzonitrile?
A1: p-Ethylbenzonitrile is a versatile building block in organic synthesis. The most common reactions involve the transformation of the nitrile group, including:
-
Hydrolysis: Conversion to p-ethylbenzoic acid.
-
Reduction: Formation of p-ethylbenzylamine.
-
Grignard Reaction: Addition of organometallic reagents to form ketones after hydrolysis.
Q2: What are the key safety precautions to take when working with p-Ethylbenzonitrile and its reactions?
A2: Always consult the Safety Data Sheet (SDS) before handling p-Ethylbenzonitrile and any reagents. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being aware of the hazards of the reagents used, such as the flammability of ether solvents and the reactivity of reducing agents like Lithium Aluminum Hydride (LiAlH₄).
Q3: How can I purify the final products of these reactions?
A3: Purification methods depend on the physical properties of the product. Common techniques include:
-
Recrystallization: For solid products like p-ethylbenzoic acid.
-
Distillation: For liquid products, though less common for the products of these specific reactions.
-
Column Chromatography: To separate the desired product from byproducts and unreacted starting materials.
-
Extraction: To isolate the product based on its solubility and acid-base properties.
Troubleshooting Guides
Hydrolysis of p-Ethylbenzonitrile to p-Ethylbenzoic Acid
This reaction converts the nitrile group into a carboxylic acid. It can be performed under acidic or basic conditions.
Logical Workflow for Troubleshooting Hydrolysis Reactions
Caption: Troubleshooting workflow for the hydrolysis of p-Ethylbenzonitrile.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Carboxylic Acid | - Inadequate reaction time or temperature.- Insufficient concentration of acid or base catalyst. | - Increase reflux time and/or temperature.- Use a higher concentration of the acid or base catalyst. For acidic hydrolysis, concentrated sulfuric or hydrochloric acid is often used. For basic hydrolysis, a concentrated solution of sodium or potassium hydroxide is effective.[1][2] |
| Isolation of p-Ethylbenzamide instead of p-Ethylbenzoic Acid | Incomplete hydrolysis. The reaction may have stopped at the amide intermediate. | - Prolong the reaction time under reflux conditions.[3]- Increase the concentration of the acid or base to promote the hydrolysis of the amide to the carboxylic acid. |
| Formation of Dark-Colored Byproducts | Decomposition of starting material or product at high temperatures, especially with concentrated sulfuric acid. | - Use milder reaction conditions if possible, although this may require longer reaction times.- Consider using a different acid or base catalyst that is less prone to causing decomposition. |
| Difficulty in Precipitating the Product | The pH of the solution is not optimal for precipitation. | - During work-up of the basic hydrolysis, ensure the solution is acidified to a sufficiently low pH (typically pH 1-2) with a strong acid like HCl to fully protonate the carboxylate and induce precipitation. |
Detailed Experimental Protocol (Acid-Catalyzed Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-Ethylbenzonitrile (1 equivalent) with an excess of aqueous sulfuric acid (e.g., 50% v/v).
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction may take several hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath. The p-ethylbenzoic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Reduction of p-Ethylbenzonitrile to p-Ethylbenzylamine
This reaction reduces the nitrile group to a primary amine. Strong reducing agents are typically required.
Experimental Workflow for Nitrile Reduction
References
Technical Support Center: 4-Ethylbenzonitrile Solubility in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the solubility of 4-Ethylbenzonitrile in organic solvents. It includes a qualitative solubility profile, a detailed experimental protocol for determining solubility, a troubleshooting guide in a question-and-answer format, and a logical workflow for addressing solubility challenges.
Qualitative Solubility Profile of this compound
Based on chemical principles and available data, the solubility of this compound in common organic solvents can be qualitatively summarized as follows. This compound is a colorless to pale yellow liquid or solid with a relatively low solubility in water but is soluble in organic solvents like ethanol and acetone.[1] The molecule's structure, featuring a polar nitrile group (-C≡N) and a nonpolar ethylbenzene moiety, dictates its solubility behavior based on the principle of "like dissolves like."
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The polar hydroxyl group can interact with the nitrile group. |
| Ethanol | Soluble | Similar to methanol, with a slight increase in solubility due to the ethyl group.[1] | |
| Isopropanol | Soluble | The longer alkyl chain may further enhance interactions with the nonpolar part of this compound. | |
| Polar Aprotic | Acetone | Very Soluble | The polar carbonyl group interacts favorably with the nitrile group, and the overall polarity is well-suited for this compound.[1] |
| Ethyl Acetate | Soluble | The ester group provides polarity to interact with the nitrile group, while the ethyl group can interact with the nonpolar regions of the solute. | |
| Dichloromethane (DCM) | Very Soluble | The polarity of DCM is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics. | |
| Chloroform | Very Soluble | Similar to dichloromethane, its polarity is optimal for this type of solute. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | As a highly polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. | |
| Nonpolar | Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of this compound, and its low polarity is favorable for the nonpolar ethyl group. |
| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane will primarily interact with the nonpolar regions of the solute but may not effectively solvate the polar nitrile group. |
Experimental Protocol: Gravimetric Method for Solubility Determination
This protocol outlines a standard gravimetric method to quantitatively determine the solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After reaching equilibrium, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely evaporated, place the flask in an oven at a temperature below the boiling point of this compound to remove any residual solvent.
-
Cool the flask to room temperature in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final constant mass.
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, using the recorded volumes and masses.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound in organic solvents.
FAQs:
-
Q1: Why is my this compound dissolving very slowly?
-
A1: Slow dissolution can be due to several factors. The particle size of the solid this compound may be large, reducing the surface area available for solvation. Insufficient agitation or a temperature that is too low can also slow down the dissolution process. Ensure vigorous stirring or shaking and consider a moderate increase in temperature.
-
-
Q2: The compound precipitated out of solution after initial dissolution. What happened?
-
A2: Precipitation upon cooling indicates that you created a supersaturated solution at a higher temperature. The solubility of most solids, including this compound, is temperature-dependent. If you need the compound to remain in solution at a lower temperature, you may have exceeded its solubility limit at that temperature. Alternatively, a change in the solvent composition (e.g., absorption of atmospheric moisture) could have reduced the solubility.
-
-
Q3: I don't seem to be able to dissolve the desired amount of this compound. How can I increase its solubility?
-
A3: To increase the solubility, you can try several approaches. Increasing the temperature will generally increase solubility.[2] You can also consider using a different solvent or a co-solvent system. For instance, adding a small amount of a highly polar aprotic solvent like DMSO to a less effective solvent can significantly enhance solubility.
-
-
Q4: Are there any safety concerns when trying to increase the solubility of this compound?
-
A4: Yes. When heating solvents, always use appropriate safety precautions, such as working in a well-ventilated fume hood and using a heating mantle or a water bath instead of an open flame, especially with flammable organic solvents. Be aware of the boiling points of the solvents to avoid over-pressurization of sealed vessels. Always consult the Safety Data Sheet (SDS) for both this compound and the solvents being used.
-
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a step-by-step process for addressing challenges with dissolving this compound.
Caption: Troubleshooting workflow for this compound dissolution.
References
Safe disposal and quenching procedures for 4-Ethylbenzonitrile reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe quenching and disposal procedures for chemical reactions involving 4-Ethylbenzonitrile.
Frequently Asked Questions (FAQs)
General Safety & Handling
Q1: What are the primary hazards associated with this compound? A1: this compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1][2] Hazardous decomposition products upon combustion can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide gas.[1] It is harmful if swallowed or in contact with skin.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound? A2: Appropriate PPE includes chemical safety goggles or eyeglasses, a lab coat, and suitable protective gloves to prevent skin exposure.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]
Quenching Procedures
Q3: What is the general principle for quenching a chemical reaction? A3: Quenching is the process of safely deactivating any unreacted, energetic, or hazardous reagents in a reaction mixture. This is typically achieved by the slow, controlled addition of a suitable quenching agent to the cooled reaction mixture, often under an inert atmosphere, to prevent vigorous or uncontrolled reactions.[5][6]
Q4: How should I quench a reaction involving the reduction of this compound with a water-reactive hydride like Lithium Aluminum Hydride (LiAlH₄)? A4: Reactions with highly reactive hydrides must be quenched with extreme caution. The procedure involves slowly adding a less reactive quenching agent to dissipate the heat and hydrogen gas produced in a controlled manner before introducing more reactive agents like water. A standard procedure is the Fieser method, which involves the sequential, slow addition of ethyl acetate, followed by methanol, and finally water, all while the reaction is kept cold in an ice bath.
Q5: What is the correct procedure for quenching a reaction of this compound with an organometallic reagent (e.g., Grignard or Organolithium)? A5: Organometallic reagents are highly reactive and often pyrophoric. After cooling the reaction vessel in an ice bath, the reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This method is generally preferred over adding water directly, as it is less vigorous and helps to dissolve the resulting magnesium or lithium salts.
Q6: How do I properly work up and neutralize a hydrolysis reaction of this compound? A6: The work-up depends on the conditions used:
-
Acidic Hydrolysis: The reaction mixture will contain a strong acid (e.g., HCl, H₂SO₄). After cooling, it should be slowly and carefully neutralized by adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until gas evolution ceases and the pH is neutral.[8][9]
-
Alkaline Hydrolysis: The mixture will contain a strong base (e.g., NaOH, KOH). After cooling, it must be acidified to obtain the final carboxylic acid product. This is done by slowly adding a strong acid like dilute HCl or H₂SO₄ until the solution is acidic.[8]
Troubleshooting
Q7: What should I do if my quenching reaction becomes too vigorous and starts to boil or release gas uncontrollably? A7: Immediately stop the addition of the quenching agent. Ensure the ice bath has sufficient ice and is making good contact with the flask to provide maximum cooling. If necessary, have a larger cooling bath (e.g., a dry ice/acetone bath) on standby for extremely exothermic reactions.[10] Keep the fume hood sash as low as possible.
Q8: The solid precipitate formed during my organometallic quench is difficult to handle. How can I resolve this? A8: The voluminous white precipitates (magnesium or aluminum salts) can sometimes form a thick slurry. Cautious swirling and the addition of an organic solvent like ethyl acetate can help break up the solids and facilitate separation of the aqueous and organic layers.[9]
Waste Disposal
Q9: How must I dispose of waste containing this compound and its reaction byproducts? A9: Waste from these reactions is considered hazardous. It must be collected in a suitable, sealed container, properly labeled, and disposed of in accordance with local, state, and federal regulations.[4] As a hazardous liquid waste, it is often sent to a permitted facility for incineration.[4] Do not pour chemical waste down the drain.[11]
Q10: What is the procedure for cleaning glassware that has been in contact with reactive reagents? A10: Glassware that held highly reactive or pyrophoric reagents should first be rinsed with an inert, high-boiling solvent like toluene to dilute any residue.[5][10] This rinse solvent must then be transferred to a separate flask and quenched carefully using the appropriate procedure (e.g., slow addition of isopropanol, then methanol, then water).[10] Only after this decontamination step should the glassware be cleaned with soap and water.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 25309-65-3 | |
| Molecular Formula | C₉H₉N | [3][12] |
| Molecular Weight | 131.18 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 116 - 118 °C / 240.8 - 244.4 °F | [3] |
| Flash Point | 97 °C / 206.6 °F | [3] |
| Density | 0.956 g/cm³ | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][2] |
| Hazardous Decomposition | Nitrogen oxides (NOx), CO, CO₂, Hydrogen cyanide | [1] |
Table 2: Recommended Quenching Agents for Common Reaction Classes
| Reaction Type with this compound | Reagent to Quench | Recommended Quenching Agent(s) | Key Considerations | Reference(s) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1. Ethyl Acetate (slowly) 2. Methanol 3. Water | Perform at 0 °C. Very exothermic with significant gas evolution. | [10][13] |
| Nucleophilic Addition | Grignard Reagents (RMgX), Organolithiums (RLi) | Saturated aqueous Ammonium Chloride (NH₄Cl) | Perform at 0 °C. Less exothermic than direct water quench. | [7] |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Saturated aqueous Sodium Bicarbonate (NaHCO₃) or dilute NaOH | Perform at 0 °C. Significant CO₂ evolution with bicarbonate. | [8][13] |
| Alkaline Hydrolysis | Strong Base (e.g., NaOH, KOH) | Dilute aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Perform at 0 °C. Ensure final solution is acidic to precipitate the carboxylic acid. | [8] |
Experimental Protocols
Protocol 1: Quenching of a Lithium Aluminum Hydride (LiAlH₄) Reduction Reaction
-
Preparation: Ensure the reaction flask is securely clamped in an ice-water bath and maintained under an inert atmosphere (Nitrogen or Argon). Have a stir bar actively stirring the mixture.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Initial Quench: Slowly and dropwise, add ethyl acetate. A gas burette can be used to monitor the rate of hydrogen evolution. Be prepared for a vigorous initial reaction. Continue adding until gas evolution subsides.
-
Secondary Quench: Slowly and dropwise, add methanol. The reaction will be less vigorous than the initial quench but still requires caution.
-
Final Quench: Carefully and slowly add water dropwise. Even after the addition of alcohol, the remaining hydride can react violently with water.[6]
-
Completion: Once the addition of water causes no further bubbling, allow the mixture to warm to room temperature and stir for at least 2 hours to ensure all reactive material is consumed.[5][14]
-
Work-up: The resulting gelatinous aluminum salts can be filtered off, and the organic product can be extracted from the filtrate.
Protocol 2: Quenching of a Grignard Reaction
-
Preparation: Securely clamp the reaction flask in an ice-water bath with active stirring.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) via an addition funnel. The rate of addition should be controlled to keep the internal temperature below 20-25 °C.[7]
-
Extraction: Once the addition is complete, transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate or diethyl ether) to dissolve the product.
-
Separation: Shake the funnel, allowing the layers to separate. Drain the aqueous layer and wash the organic layer with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.
Visualizations
Caption: General decision workflow for quenching chemical reactions.
Caption: Reaction pathways for acidic vs. alkaline hydrolysis.
Caption: Step-by-step workflow for quenching water-reactive reagents.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. louisville.edu [louisville.edu]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. orgsyn.org [orgsyn.org]
- 10. epfl.ch [epfl.ch]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
Validation & Comparative
A Comparative Analysis of Substituted Benzonitrile Ligands as Dual EGFR/HER-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Substituted benzonitriles, particularly those integrated into larger heterocyclic scaffolds like quinoline, have emerged as a promising class of ligands in drug discovery, most notably as inhibitors of key signaling proteins in oncology. This guide provides a comparative analysis of a series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives, focusing on their performance as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). The information herein is supported by experimental data from peer-reviewed literature to facilitate the rational design and selection of these compounds for further investigation.
Performance Comparison of Substituted 4-Anilinoquinoline-3-carbonitriles
The inhibitory activities of a series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives against EGFR and HER-2 kinases were evaluated using a solid-phase ELISA assay. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the potency of each compound. The data reveals critical structure-activity relationships (SAR), where substitutions at the 6-position of the quinoline ring significantly impact inhibitory potency.
| Compound ID | 6-Position Substituent | R Group on Aniline | EGFR IC50 (µM)[1] | HER-2 IC50 (µM)[1] |
| 2 | H | 3-chloro, 4-fluoro | >10 | >10 |
| 5 (EKB-569) | 4-(dimethylamino)but-2-enamide | 3-chloro, 4-fluoro | 0.039 | 0.034 |
| 18a | acrylamide | 3-chloro, 4-fluoro | 0.083 | 0.057 |
| 18b | crotonamide | 3-chloro, 4-fluoro | 0.076 | 0.055 |
| 18c | 3,3-dimethylacrylamide | 3-chloro, 4-fluoro | 0.470 | 0.300 |
| 18d | 4-(dimethylamino)crotonamide | 3-chloro, 4-fluoro | 0.038 | 0.035 |
| 18e | 4-(diethylamino)crotonamide | 3-chloro, 4-fluoro | 0.040 | 0.039 |
| 18f | 4-(pyrrolidino)crotonamide | 3-chloro, 4-fluoro | 0.029 | 0.027 |
| 18g | 4-(piperidino)crotonamide | 3-chloro, 4-fluoro | 0.031 | 0.030 |
| 18h | 4-(morpholino)crotonamide | 3-chloro, 4-fluoro | 0.051 | 0.048 |
| 18i | 4-(N'-methylpiperazino)crotonamide | 3-chloro, 4-fluoro | 0.032 | 0.030 |
Experimental Protocols
Synthesis of 6-Acrylamido-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile (Compound 18a)[1]
A solution of 6-amino-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile (0.20 g, 0.64 mmol) in dry THF (25 mL) under a nitrogen atmosphere was cooled to 0 °C. Acryloyl chloride (0.057 g, 0.64 mmol) was added dropwise, and the reaction mixture was stirred at 0 °C for 1 hour. The mixture was then allowed to warm to room temperature and stirred for an additional 2 hours. The resulting precipitate was collected by filtration, washed with THF, and dried to yield the product as a yellow solid.
In Vitro Kinase Inhibition Assay (Solid-Phase ELISA)[1]
The inhibitory activity of the compounds against EGFR and HER-2 tyrosine kinase activity was determined using a solid-phase ELISA-based assay.
-
Plate Coating : 96-well ELISA plates were coated with a solution of poly(Glu,Tyr) 4:1 in PBS and incubated overnight at 37 °C.
-
Enzyme and Inhibitor Incubation : The coated plates were washed, and a solution containing either recombinant EGFR or HER-2 kinase domain, ATP, and the test compound at various concentrations was added to the wells.
-
Kinase Reaction : The kinase reaction was allowed to proceed for a specified time at room temperature.
-
Detection : The reaction was stopped, and the plates were washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody was added to each well and incubated.
-
Signal Generation : After washing, a substrate solution (e.g., TMB) was added to develop a colorimetric signal. The reaction was stopped with acid.
-
Data Analysis : The absorbance was read at 450 nm. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., A431 for EGFR overexpression, SK-BR-3 for HER-2 overexpression) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with serial dilutions of the benzonitrile ligands for 72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations
Signaling Pathway Diagram
Caption: EGFR/HER-2 signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of benzonitrile ligands.
Structure-Activity Relationship (SAR) Diagram
Caption: Structure-activity relationship of 6-position substituents.
References
GC-MS for Purity Assessment of 4-Ethylbenzonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 4-Ethylbenzonitrile, a key building block in various synthetic pathways.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also play a crucial role in purity assessment. The choice of technique often depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.
A summary of the key performance characteristics of these techniques for the analysis of substituted benzonitriles is presented below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei, providing structural and quantitative information. |
| Typical Purity Assay Range | >99% | 98.0% - 102.0% | 95.0% - 100.5% |
| Limit of Detection (LOD) | High (ppb levels) | Moderate (~0.01%) | Lower (~0.1%) |
| Limit of Quantitation (LOQ) | High (ppb levels) | Moderate (~0.03%) | Lower (~0.3%) |
| Key Advantages | Excellent for identifying unknown volatile or semi-volatile impurities; high sensitivity. | Robust and versatile for routine quality control; suitable for non-volatile or thermally sensitive compounds. | Provides absolute quantification without the need for a specific reference standard; excellent for structural elucidation. |
| Limitations | May require derivatization for polar compounds; not suitable for non-volatile or thermally labile compounds. | May not be suitable for highly volatile impurities; requires a reference standard for quantification. | Lower sensitivity compared to chromatographic techniques; may be less effective for complex mixtures with overlapping signals. |
Experimental Protocols
GC-MS Method for this compound Purity Assessment
This section outlines a representative GC-MS protocol for the purity analysis of this compound, adapted from established methods for similar benzonitrile derivatives.
Instrumentation: A gas chromatograph equipped with a mass selective detector.
Chromatographic Conditions:
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Sample Preparation:
Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a suitable solvent, such as dichloromethane or acetone, to a final concentration of 1 mg/mL.
HPLC Method for this compound Purity Assessment
For comparison, a typical reversed-phase HPLC method is described below.
Instrumentation: An HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 1:1 mixture of the initial mobile phase composition to a final concentration of 1 mg/mL.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical processes, the following diagrams outline the experimental workflow for GC-MS analysis and a comparison of the analytical techniques.
Caption: Experimental workflow for GC-MS purity assessment of this compound.
Caption: Comparison of analytical techniques for this compound purity assessment.
Validating the Structure of 4-Ethylbenzonitrile: A Comparative Guide Using NMR Spectroscopy
For researchers and professionals in drug development and chemical sciences, unequivocal structural validation of molecules is a cornerstone of reliable and reproducible research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the elucidation of molecular structures. This guide provides a detailed comparison of theoretical and experimental NMR data to validate the structure of 4-Ethylbenzonitrile, alongside a discussion of alternative analytical methods and comprehensive experimental protocols.
Predicted NMR Spectral Data for this compound
The structure of this compound (C₉H₉N) consists of a benzene ring substituted with an ethyl group and a nitrile group at the para positions (1 and 4 positions, respectively). This substitution pattern dictates a specific and predictable set of signals in both ¹H and ¹³C NMR spectra.
¹H NMR Predictions:
The symmetry of the para-substituted ring means there are only two types of aromatic protons. The ethyl group will exhibit a classic quartet-triplet pattern due to spin-spin coupling.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): Due to the electron-withdrawing nature of the nitrile group (-CN), the adjacent protons (H-3, H-5) are expected to be slightly downfield compared to the protons adjacent to the electron-donating ethyl group (H-2, H-6). This will result in two distinct signals, each integrating to 2H. Because they are adjacent to each other, they will appear as doublets.
-
Ethyl Group Protons (-CH₂-): The methylene protons are adjacent to a methyl group (3 protons). Following the n+1 rule, their signal will be split into a quartet. These are benzylic protons and are expected to appear in the range of 2.0-3.0 ppm.
-
Ethyl Group Protons (-CH₃): The methyl protons are adjacent to a methylene group (2 protons). Their signal will be split into a triplet.
¹³C NMR Predictions:
The molecule's symmetry reduces the number of unique carbon signals from nine to seven.
-
Nitrile Carbon (-C≡N): This carbon is highly deshielded and will appear significantly downfield, typically in the 115-125 ppm range.
-
Aromatic Carbons: There will be four signals for the six aromatic carbons. Two signals for the quaternary carbons (C-1 and C-4) and two signals for the protonated carbons (C-2, C-6 and C-3, C-5). Aromatic carbons typically resonate between 110-160 ppm.
-
Ethyl Group Carbons (-CH₂- and -CH₃): These aliphatic carbons will appear in the upfield region of the spectrum.
The chemical structure and the expected proton and carbon environments are illustrated below.
Experimental Data and Structural Validation
The experimental NMR data obtained for this compound is summarized below. This data is compared with the predicted values to confirm the molecular structure.
Table 1: ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3, H-5 | 7.56 | Doublet | 2H | 8.3 |
| H-2, H-6 | 7.29 | Doublet | 2H | 8.3 |
| -CH₂- | 2.73 | Quartet | 2H | 7.6 |
| -CH₃ | 1.26 | Triplet | 3H | 7.6 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The experimental ¹H NMR data aligns perfectly with the predictions. The two doublets in the aromatic region confirm the para-substitution pattern. The quartet and triplet signals are characteristic of an ethyl group, and their chemical shifts are in the expected benzylic and aliphatic regions, respectively.
Table 2: ¹³C NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-1 | 149.7 |
| C-3, C-5 | 132.3 |
| C-2, C-6 | 128.6 |
| -C≡N | 118.9 |
| C-4 | 107.4 |
| -CH₂- | 29.1 |
| -CH₃ | 15.0 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The ¹³C NMR data further corroborates the structure. Seven distinct signals are observed, consistent with the molecule's symmetry. The chemical shifts for the nitrile, aromatic, and ethyl carbons all fall within their anticipated ranges.
Comparison with Alternative Analytical Techniques
While NMR is exceptionally informative, a multi-technique approach is often employed for comprehensive structural confirmation.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity, chemical environment of nuclei, stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | Extremely high sensitivity, small sample requirement. | Does not provide direct information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -C≡N, C-H bonds). | Fast, simple to operate, good for identifying functional groups. | Provides limited information on the overall molecular skeleton. |
For this compound, an IR spectrum would show a characteristic sharp peak for the nitrile group (~2230 cm⁻¹). Mass spectrometry would confirm the molecular weight of 131.17 g/mol .[1] While useful, neither technique alone could definitively establish the precise arrangement of the ethyl and nitrile groups on the benzene ring as NMR does.
Experimental Protocols
A standard protocol for acquiring NMR spectra for a small molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and perform baseline correction.
-
Data Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shifts and coupling constants for all signals in both spectra.
The logical workflow for this process is depicted in the following diagram.
Conclusion
The close correlation between the predicted and experimental ¹H and ¹³C NMR data provides conclusive evidence for the structure of this compound. The characteristic splitting patterns and chemical shifts observed in the spectra are fully consistent with a para-substituted benzene ring bearing an ethyl and a nitrile group. While other analytical techniques provide complementary information, NMR spectroscopy remains the definitive method for unambiguous structural elucidation in this context.
References
A Comparative Guide to the Infrared Spectroscopic Characterization of 4-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules. This guide provides a detailed comparison of the IR spectral features of 4-Ethylbenzonitrile against related compounds, offering a clear methodology for its characterization.
Principle of Characterization
The identification of this compound via IR spectroscopy relies on the detection of characteristic vibrational frequencies corresponding to its specific functional groups: the nitrile group (-C≡N), the 1,4-disubstituted (para) aromatic ring, and the ethyl group (-CH₂CH₃). Each of these components produces distinct absorption bands in the mid-infrared region.
Comparative Spectral Data
To effectively characterize this compound, its spectrum can be compared with that of simpler, structurally related molecules. Benzonitrile serves as a baseline for the aromatic nitrile core, while p-Tolunitrile provides a comparison for a different alkyl substituent in the para position.
Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group Vibration | This compound (Expected) | Benzonitrile (Experimental) | p-Tolunitrile (Experimental) |
| Aromatic C-H Stretch | 3100-3000 | ~3068[1] | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | N/A | 2980-2850 |
| Nitrile (C≡N) Stretch | ~2225 | ~2230[2][3] | ~2228 |
| Aromatic C=C Stretch | ~1608, ~1500 | ~1590, ~1490[3] | ~1607, ~1510 |
| Para-Substitution C-H Bend | 860-810 | N/A (Monosubstituted) | 850-810[4] |
| Monosubstitution C-H Bends | N/A | ~760, ~690[4] | N/A |
Note: Experimental values are sourced from spectral databases and literature. Expected values for this compound are based on established group frequency ranges.
Analysis of Comparative Data:
-
Nitrile Stretch: The C≡N stretching frequency is consistently observed in the 2225-2230 cm⁻¹ range for all three compounds, confirming the presence of an aromatic nitrile.
-
Aromatic C-H Stretch: All three molecules are expected to show C-H stretching absorptions just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The presence of strong absorption bands between 2980-2850 cm⁻¹ distinguishes this compound and p-Tolunitrile from Benzonitrile.
-
Substitution Pattern: The key differentiator lies in the "fingerprint region." this compound and p-Tolunitrile, both being para-substituted, exhibit a strong C-H out-of-plane bending absorption in the 860-810 cm⁻¹ range.[4] In contrast, monosubstituted Benzonitrile shows characteristic bands around 760 and 690 cm⁻¹.[4]
Experimental Protocol: FTIR Analysis of Liquid Samples
This protocol outlines the procedure for obtaining a high-quality IR spectrum of a neat liquid sample like this compound.
Objective: To acquire the infrared spectrum of liquid this compound.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., with a DTGS detector)
-
Clean, dry salt plates (Potassium Bromide - KBr, or Sodium Chloride - NaCl) and a sample holder
-
Alternatively, an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Pasteur pipette or dropper
-
Volatile solvent for cleaning (e.g., methylene chloride or isopropanol)
-
Lens tissue
Procedure using Transmission Spectroscopy (Salt Plates):
-
Background Spectrum: Ensure the spectrometer's sample compartment is empty. Run a background scan to record the spectrum of the ambient air and the instrument optics. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place one clean, dry salt plate on a clean surface. Using a pipette, place a single small drop of this compound onto the center of the plate.[5][6]
-
Create a Thin Film: Place the second salt plate on top of the first and gently rotate it a quarter turn to spread the liquid into a thin, uniform film between the plates.[6] The film should be free of air bubbles.
-
Mount the Sample: Carefully place the sandwiched plates into the sample holder and insert it into the spectrometer's sample compartment.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent and a soft lens tissue.[5] Store the plates in a desiccator to protect them from moisture.
Procedure using Attenuated Total Reflectance (ATR):
-
Background Spectrum: With the clean ATR crystal exposed, run a background scan.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Data Acquisition: Acquire the sample spectrum as described above.
-
Cleaning: Clean the ATR crystal by wiping it with a soft cloth soaked in a suitable solvent.
Visualization of Analytical Workflow
The following diagram illustrates the logical process for identifying this compound from an unknown IR spectrum.
Caption: Workflow for IR spectral identification of this compound.
References
- 1. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzonitrile [webbook.nist.gov]
- 3. Benzonitrile [webbook.nist.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
Benchmarking 4-Ethylbenzonitrile: A Comparative Guide for Ligand Performance in Lung Fibroblast Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-ethylbenzonitrile's potential performance as a ligand, specifically focusing on its putative role as an inhibitor of lung fibroblast proliferation. While direct quantitative experimental data for this compound is not extensively available in peer-reviewed literature, this document benchmarks its potential against other known inhibitors of lung fibroblasts, particularly those containing a benzonitrile moiety. The information presented is intended to serve as a foundational resource for researchers exploring simple nitrile-containing compounds in the context of anti-fibrotic drug discovery.
One source has indicated that this compound may have an inhibitory effect on lung fibroblasts[1]. This guide, therefore, explores the experimental frameworks and signaling pathways relevant to this activity.
Quantitative Data on Lung Fibroblast Inhibitors
To provide a performance context, the following table summarizes the inhibitory activities of established anti-fibrotic drugs and other benzonitrile-containing compounds on lung fibroblast proliferation. It is important to note that the data for the alternatives are derived from specific studies and experimental conditions.
| Compound | Target/Assay | Cell Type | IC50 / Effect | Reference |
| This compound | Lung Fibroblast Inhibition | - | No Data Available | - |
| Nintedanib | PDGFR, FGFR, VEGFR inhibitor | Human Lung Fibroblasts | Inhibits proliferation and differentiation | [2] |
| Pirfenidone | Anti-fibrotic agent | Human Lung Fibroblasts | Suppresses inflammatory cytokine and ROS production | [2] |
| Itraconazole | Myofibroblast transdifferentiation inhibitor | Human Lung Fibroblasts | < 1 µM (inhibits TGF-β1 stimulated changes) | [3] |
| Fasudil | ROCK inhibitor | Myofibroblasts | Induces apoptosis; inhibits differentiation | [4] |
| Genistein | Phytoestrogen | Human Lung Fibroblasts (MRC-5) | Reduces TGF-β1-induced collagen and α-SMA expression | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the anti-proliferative and anti-fibrotic effects of a compound like this compound on lung fibroblasts.
Fibroblast Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate human lung fibroblasts (e.g., MRC-5 or primary patient-derived cells) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle, positive control like Nintedanib).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
DNA Synthesis Assay (EdU Incorporation)
This assay provides a direct measure of DNA synthesis, offering a more specific assessment of cell proliferation.
-
Cell Culture and Treatment: Seed fibroblasts on sterile coverslips or in an imaging-compatible multi-well plate and treat with the test compound as described for the MTT assay.
-
EdU Labeling: Two to four hours before the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Click-iT® Reaction: Detect the incorporated EdU by a copper-catalyzed "click" reaction with a fluorescently labeled azide (e.g., Alexa Fluor 488 azide).
-
Nuclear Staining and Imaging: Counterstain the cell nuclei with a DNA stain like DAPI. Acquire images using fluorescence microscopy.
-
Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).
Western Blot for Fibrosis Markers
This technique is used to quantify the expression of key protein markers of fibroblast activation and fibrosis, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I.
-
Cell Lysis: After treatment with the test compound, wash the fibroblast monolayers with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Signaling Pathways and Visualizations
The inhibition of lung fibroblast proliferation and activation by small molecules often involves the modulation of key signaling pathways implicated in fibrosis. Below are diagrams of these pathways and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the anti-fibrotic potential of a test compound.
Caption: The canonical TGF-β/Smad signaling pathway, a key driver of fibrosis in lung fibroblasts.
Caption: Simplified representation of the PDGF-mediated MAPK/ERK and PI3K/Akt signaling pathways that promote fibroblast proliferation.
References
- 1. JCI - Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis [jci.org]
- 2. Searching for Novel Candidate Small Molecules for Ameliorating Idiopathic Pulmonary Fibrosis: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Genistein alleviates pulmonary fibrosis by inactivating lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying 4-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 4-Ethylbenzonitrile, a key intermediate in the synthesis of various organic compounds. The selection of an appropriate analytical method is critical for ensuring the quality and purity of starting materials and intermediates in research and drug development. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Vis Spectrophotometry, supported by representative experimental data and detailed methodologies.
Method Comparison
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the performance characteristics of the three most common methods.
Data Presentation: Quantitative Comparison of Analytical Methods
| Parameter | GC-MS | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.998 | >0.999 | >0.995 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | ~10-50 ng/mL | ~0.5-1 µg/mL |
| Limit of Quantitation (LOQ) | Low to mid ng/mL range | ~50-150 ng/mL | ~1.5-3 µg/mL |
| Accuracy (% Recovery) | 90-110% | 98-102% | 95-105% |
| Precision (%RSD) | <10% | <2% | <5% |
| Specificity | High (Mass Analyzer) | Moderate to High (Chromatographic Separation) | Low (Interference from other UV-absorbing compounds) |
| Throughput | Moderate | High | High |
| Cost | High | Moderate | Low |
Note: The performance data presented above are representative values based on the analysis of aromatic nitriles and similar small molecules and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it an excellent choice for identifying and quantifying this compound, especially in complex matrices.
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 7250 GC/Q-TOF or equivalent
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet: Split/Splitless, 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 131, 116, 89).
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample containing this compound in dichloromethane to a final concentration within the calibration range.
-
Inject the prepared sample into the GC-MS system.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine quantification of UV-active compounds like this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample in the mobile phase to a concentration that falls within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple, transparent sample matrices. However, it is prone to interference from other UV-absorbing compounds.[1]
Instrumentation and Conditions:
-
Spectrophotometer: Standard dual-beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Approximately 235 nm.
-
Solvent (Blank): Ethanol or Methanol.
-
Cuvette: 1 cm quartz cuvette.
Sample Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in ethanol.
-
Create a series of calibration standards by diluting the stock solution with ethanol.
-
Dissolve the sample in ethanol to a concentration within the calibration range.
-
Measure the absorbance of the standards and the sample at 235 nm against the solvent blank.
-
Construct a calibration curve of absorbance versus concentration to determine the concentration of the sample.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and a generalized experimental workflow.
References
Definitive Identification of 4-Ethylbenzonitrile: A Comparative Experimental Guide
In the precise world of chemical research and pharmaceutical development, unambiguous identification of molecular structure is paramount. This guide provides a comprehensive comparison of experimental techniques to definitively confirm the identity of 4-Ethylbenzonitrile against its positional isomers, 2-Ethylbenzonitrile and 3-Ethylbenzonitrile. Detailed protocols and comparative data are presented to aid researchers in accurate compound verification.
Physical and Chromatographic Properties
A preliminary assessment of physical properties can offer initial clues to the identity of a substance. However, due to the close structural similarity of the isomers, these values are often very similar and must be supplemented with more definitive techniques. Chromatographic methods, which separate compounds based on their differential partitioning between a mobile and stationary phase, provide a more reliable means of distinction.
Table 1: Comparison of Physical and Chromatographic Data
| Property | This compound | 2-Ethylbenzonitrile | 3-Ethylbenzonitrile |
| Molecular Formula | C₉H₉N | C₉H₉N | C₉H₉N |
| Molecular Weight | 131.17 g/mol | 131.17 g/mol | 131.17 g/mol |
| Boiling Point | 237 °C | 232-234 °C | 235-236 °C |
| Density (at 25°C) | 0.956 g/mL | 0.974 g/mL | 0.963 g/mL |
| Refractive Index (n20/D) | 1.527 | 1.523 | 1.525 |
| GC Retention Time (Hypothetical) | 10.5 min | 9.8 min | 10.2 min |
Note: GC Retention times are hypothetical and depend on the specific column and conditions used. However, the elution order is expected to be consistent.
Spectroscopic Analysis: The Fingerprint of a Molecule
Spectroscopic techniques provide the most definitive data for structural elucidation. Infrared (IR) spectroscopy probes the vibrational frequencies of bonds, Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of atomic nuclei, and Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy
The IR spectrum of all three isomers will show characteristic absorptions for the nitrile group (C≡N) and the aromatic ring. However, the substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, offering a key diagnostic feature.
Table 2: Key IR Absorption Data (cm⁻¹)
| Functional Group | This compound | 2-Ethylbenzonitrile | 3-Ethylbenzonitrile |
| C≡N Stretch | ~2228 | ~2227 | ~2229 |
| Aromatic C-H Stretch | ~3050 | ~3060 | ~3055 |
| Aliphatic C-H Stretch | ~2970, ~2878 | ~2972, ~2879 | ~2971, ~2878 |
| Aromatic C=C Stretch | ~1609, ~1508 | ~1597, ~1489 | ~1603, ~1479 |
| C-H Out-of-Plane Bending | ~837 (para-disubstituted) | ~758 (ortho-disubstituted) | ~785 (meta-disubstituted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing isomers. The symmetry of this compound results in a simpler aromatic region in both spectra compared to its ortho and meta counterparts.
Table 3: ¹H NMR Spectral Data (δ in ppm, J in Hz)
| Assignment | This compound | 2-Ethylbenzonitrile | 3-Ethylbenzonitrile |
| -CH₃ (t) | ~1.25 (J ≈ 7.6) | ~1.27 (J ≈ 7.6) | ~1.26 (J ≈ 7.6) |
| -CH₂- (q) | ~2.72 (J ≈ 7.6) | ~2.90 (J ≈ 7.6) | ~2.73 (J ≈ 7.6) |
| Aromatic Protons (m) | ~7.30 (d, 2H), ~7.58 (d, 2H) | ~7.25-7.65 (m, 4H) | ~7.40-7.55 (m, 4H) |
Table 4: ¹³C NMR Spectral Data (δ in ppm)
| Assignment | This compound | 2-Ethylbenzonitrile | 3-Ethylbenzonitrile |
| -CH₃ | ~15.2 | ~14.8 | ~15.3 |
| -CH₂- | ~29.1 | ~27.0 | ~28.9 |
| Aromatic C-CN | ~112.0 | ~112.8 | ~112.5 |
| Aromatic C-Et | ~148.8 | ~148.0 | ~144.5 |
| Other Aromatic C | ~128.8, ~132.3 | ~126.5, ~129.5, ~132.8, ~133.0 | ~129.3, ~130.8, ~132.7, ~133.5 |
| C≡N | ~119.1 | ~118.2 | ~118.9 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns. While the molecular ion peak (m/z = 131) will be the same for all three isomers, the relative abundances of the fragment ions can differ, particularly the base peak resulting from the loss of a methyl group (benzylic cleavage).
Table 5: Key Mass Spectrometry Fragmentation Data (m/z)
| Ion | This compound | 2-Ethylbenzonitrile | 3-Ethylbenzonitrile |
| [M]⁺ | 131 | 131 | 131 |
| [M-CH₃]⁺ | 116 (Base Peak) | 116 (Base Peak) | 116 (Base Peak) |
| [M-C₂H₄]⁺ | 103 | 103 | 103 |
| [C₆H₄CN]⁺ | 102 | 102 | 102 |
| [C₆H₅]⁺ | 77 | 77 | 77 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.
Gas Chromatography (GC)
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL with a split ratio of 50:1.
¹H and ¹³C NMR Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Parameters: 16 scans, pulse angle of 30°, acquisition time of 4 seconds, relaxation delay of 1 second.
-
¹³C NMR Parameters: 1024 scans, pulse angle of 45°, acquisition time of 1 second, relaxation delay of 2 seconds, with proton decoupling.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Method: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans.
-
Background: A background spectrum should be collected before running the sample.
Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Conditions: Use the same conditions as described in the GC protocol.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
Visualizing the Workflow
The logical flow of the identification process can be visualized to provide a clear overview of the experimental strategy.
Caption: Experimental workflow for the identification of this compound.
The following diagram illustrates the logical process of distinguishing this compound from its isomers based on key experimental data.
Caption: Decision tree for distinguishing ethylbenzonitrile isomers.
A Comparative Guide to 4-Ethylbenzonitrile and Other Cyano-aromatic Compounds for Researchers
This guide provides a comprehensive comparison of 4-Ethylbenzonitrile with two other common cyano-aromatic compounds, Benzonitrile and 4-Cyanophenol. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of physicochemical properties, spectroscopic data, biological activities, and toxicity, supported by established experimental protocols.
Physicochemical and Spectroscopic Properties
The fundamental properties of these compounds are crucial for their handling, formulation, and interpretation of experimental results. A summary of their key physicochemical and spectroscopic characteristics is presented below.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Benzonitrile | 4-Cyanophenol |
| Molecular Formula | C₉H₉N[1][2] | C₇H₅N[3] | C₇H₅NO[4][5] |
| Molecular Weight | 131.17 g/mol [1][2] | 103.12 g/mol [3] | 119.12 g/mol [5] |
| CAS Number | 25309-65-3[1][2] | 100-47-0[6] | 767-00-0[5] |
| Appearance | Colorless liquid | Clear colorless liquid with an almond-like odor[7] | White crystalline powder or chips[5] |
| Boiling Point | 237 °C[8][9] | 188-191 °C[3][10] | 146 °C at 2 mmHg[4][5] |
| Melting Point | Not available | -13 °C[3][10] | 110-113 °C[4][5][11] |
| Density | 0.956 g/mL at 25 °C[8][9] | 1.0 g/mL[3][10] | 1.1871 g/cm³ (estimate)[4][5] |
| Solubility in Water | Slightly soluble | <0.5 g/100 mL at 22 °C[3][10] | Slightly soluble[4] |
| Refractive Index | 1.527 (n20/D)[9] | 1.528 (n20/D)[10] | 1.5800 (estimate)[4][5] |
Table 2: Comparison of Spectroscopic Data
| Spectrum | This compound | Benzonitrile | 4-Cyanophenol |
| ¹H NMR (CDCl₃, ppm) | δ 7.55 (d, 2H), 7.27 (d, 2H), 2.70 (q, 2H), 1.25 (t, 3H) | δ 7.64 (d, 2H), 7.60 (t, 1H), 7.47 (t, 2H)[8][12] | δ 7.63 (d, 2H), 6.96 (d, 2H), 6.0 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, ppm) | δ 149.8, 132.1, 128.5, 119.0, 111.8, 29.1, 15.2 | δ 132.6, 132.0, 128.9, 118.6, 112.2[8][13][14] | δ 160.2, 134.1, 119.2, 116.3, 103.8 |
| IR (cm⁻¹) | ~2230 (C≡N), ~2970 (C-H), ~1605, 1500 (C=C) | ~2229 (C≡N), ~3060 (C-H), ~1590, 1490 (C=C) | ~3350 (O-H), ~2230 (C≡N), ~1600, 1500 (C=C) |
| Mass Spectrum (m/z) | 131 (M+), 116 (M-CH₃)+ | 103 (M+), 76 (M-HCN)+ | 119 (M+), 91 (M-CO)+ |
Biological Activity and Toxicity
The biological effects of these compounds are of primary interest in drug development. This section compares their known biological activities and toxicological profiles.
Table 3: Comparison of Biological Activity and Toxicity
| Parameter | This compound | Benzonitrile | 4-Cyanophenol |
| Primary Biological Activity | Cytochrome P450 2A6 (CYP2A6) inhibitor (IC₅₀ = 7.4 µM) | Aneugenic effects, weak inhibition of tubulin assembly[15] | Monoamine oxidase (MAO) inhibitor[5][16][17] |
| Oral LD₅₀ (rat) | Not available | 690-1500 mg/kg[18] | 450 mg/kg (mouse)[19][20] |
| Dermal LD₅₀ (rabbit) | Not available | 1250 mg/kg[6][21] | Not available |
| Inhalation LC₅₀ (mouse) | Not available | <2.95 mg/L (4h)[18] | Not available |
| Known Hazards | Combustible liquid | Harmful if swallowed or in contact with skin[18] | Harmful if swallowed, causes skin and eye irritation[16][19] |
Experimental Protocols
Reproducible experimental data is the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to evaluate the performance of cyano-aromatic compounds.
Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cytochrome P450 isozyme using a liquid chromatography-mass spectrometry (LC-MS/MS) based method.
Workflow for CYP450 Inhibition Assay
Caption: Workflow for determining CYP450 IC₅₀ values.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific CYP isozyme probe substrate (e.g., phenacetin for CYP1A2, coumarin for CYP2A6)
-
Test compound (e.g., this compound)
-
Positive control inhibitor
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound dilutions, human liver microsomes, and potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
After a short pre-incubation (if assessing time-dependent inhibition), add the specific probe substrate.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite from the probe substrate.
-
Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on a cell line.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for an MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., HepG2, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.[11][15][19][22][23][24]
Signaling Pathways
Cyano-aromatic compounds can exert their biological effects by modulating various cellular signaling pathways. Inhibition of enzymes like cytochrome P450s can have downstream consequences on cellular signaling.
Potential Downstream Effects of CYP450 Inhibition
Inhibition of cytochrome P450 enzymes can alter the metabolism of endogenous signaling molecules and xenobiotics, thereby indirectly influencing cellular signaling cascades. For instance, the inhibition of CYP2A6, a known target of this compound, can affect the metabolism of various compounds, potentially leading to the modulation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt signaling pathways, which are critical in cell proliferation, survival, and apoptosis.
Potential Signaling Cascade Modulation by CYP450 Inhibition
Caption: Potential impact of CYP450 inhibition on cellular signaling.
Conclusion
This compound, Benzonitrile, and 4-Cyanophenol are structurally related cyano-aromatic compounds with distinct physicochemical properties and biological activities. While this compound shows promise as a selective CYP2A6 inhibitor, Benzonitrile exhibits aneugenic properties, and 4-Cyanophenol is known to inhibit MAO. The choice of compound for research and development will depend on the specific biological target and desired pharmacological profile. The provided experimental protocols offer a standardized framework for the comparative evaluation of these and other novel cyano-aromatic compounds. Further research is warranted to fully elucidate the comparative pharmacokinetic profiles and the specific signaling pathways modulated by these compounds to better predict their in vivo efficacy and safety.
References
- 1. This compound | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | 25309-65-3 [chemicalbook.com]
- 10. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. oaepublish.com [oaepublish.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
- 18. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Signaling pathways leading to the induction of ornithine decarboxylase: opposite effects of p44/42 mitogen-activated protein kinase (MAPK) and p38 MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry: A Superior Tool for the Formula Confirmation of 4-Ethylbenzonitrile
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's molecular formula is a critical step in chemical analysis and quality control. High-Resolution Mass Spectrometry (HRMS) has emerged as a gold standard for this purpose, offering unparalleled accuracy and confidence. This guide provides a detailed comparison of HRMS with other analytical techniques for the formula confirmation of 4-Ethylbenzonitrile, supported by experimental data and protocols.
High-Resolution Mass Spectrometry provides the ability to measure the mass of a molecule with exceptional accuracy, typically to four or five decimal places. This high precision allows for the determination of a unique elemental composition, effectively confirming the molecular formula of a compound like this compound (C₉H₉N).
Unambiguous Formula Confirmation with HRMS
The power of HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the theoretical monoisotopic mass is 131.073499291 Da[1][2][3]. An HRMS experiment would yield a measured mass that is extremely close to this theoretical value, allowing for confident formula assignment.
To illustrate this, consider a hypothetical but realistic experimental result for the analysis of this compound by HRMS.
| Parameter | Value |
| Molecular Formula | C₉H₉N |
| Theoretical Monoisotopic Mass (Da) | 131.073499291[1][2][3] |
| Experimentally Measured m/z | 131.0732 |
| Mass Error (ppm) | -2.28 |
| Conclusion | The measured mass is consistent with the elemental composition of C₉H₉N. |
Table 1: High-Resolution Mass Spectrometry Data for this compound. The mass error, calculated in parts per million (ppm), is a key indicator of the accuracy of the measurement. A low mass error, typically below 5 ppm, provides strong evidence for the proposed molecular formula.
Comparison with Alternative Techniques
While other analytical techniques can provide valuable information about a molecule's structure and composition, they often lack the definitive nature of HRMS for formula confirmation.
| Technique | Principle | Information Provided | Advantages | Limitations for Formula Confirmation |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with very high accuracy. | Provides a highly accurate mass measurement, enabling the determination of the elemental composition. | Unambiguous formula confirmation, high sensitivity, requires minimal sample. | Does not provide information on the connectivity of atoms (isomers). |
| Elemental Analysis (EA) | Decomposes a compound and measures the percentage of each element (C, H, N, S, etc.). | Provides the percentage composition of elements in the sample. | Can confirm the presence and relative abundance of elements. | Requires a relatively large amount of pure sample, less accurate for compounds with similar elemental compositions, and does not provide molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms. | Provides detailed structural information, including the number and types of atoms and their connectivity. | The gold standard for structure elucidation. | Does not directly provide the molecular formula; interpretation can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and records their mass spectra. | Provides the retention time and a nominal mass spectrum. | Good for separating and identifying components in a mixture. | Provides nominal mass, which is often insufficient to distinguish between compounds with the same integer mass but different formulas. |
Table 2: Comparison of HRMS with other analytical techniques for the formula confirmation of this compound.
Experimental Protocol for HRMS Analysis
The following is a typical protocol for the formula confirmation of this compound using HRMS.
1. Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a small amount of the compound in a high-purity solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
-
A dilute working solution (e.g., 1-10 µg/mL) is then prepared by further diluting the stock solution with the same solvent.
2. Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of analysis.
-
Analysis Mode: The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Calibration: The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired over a relevant m/z range.
3. Data Processing and Interpretation:
-
The acquired spectrum is processed to identify the peak corresponding to the protonated molecule of this compound.
-
The accurate m/z of this peak is determined.
-
The measured m/z is compared to the theoretical m/z of the [M+H]⁺ ion of C₉H₉N.
-
The mass error is calculated in ppm using the following formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10^6
-
A mass error of less than 5 ppm is generally considered strong evidence for the confirmed molecular formula.
Workflow for Formula Confirmation
The logical workflow for confirming the molecular formula of this compound using HRMS is illustrated in the following diagram.
References
Safety Operating Guide
Proper Disposal of 4-Ethylbenzonitrile: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Ethylbenzonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. This compound is a combustible liquid and is harmful if swallowed or in contact with skin. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling and disposal decisions.
| Property | Value | Source |
| Flash Point | 97.8 °C (208.0 °F) - closed cup | [1] |
| Boiling Point | 237 °C | [1] |
| Density | 0.956 g/mL at 25 °C | [1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be carried out in a systematic manner to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.
Detailed Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Contain the Spill: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Label the waste container appropriately and dispose of it following the procedures outlined above.
Disposal of Empty Containers:
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.
-
Deface Label: Completely remove or deface the original product label.
-
Dispose of Container: Once decontaminated, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
Regulatory Considerations
It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its complete and accurate classification.[1] Your institution's Environmental Health & Safety (EHS) department is the primary resource for guidance on specific regulatory requirements and approved disposal vendors. Always dispose of contents and containers at an approved waste disposal plant.[2]
References
Personal protective equipment for handling 4-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Ethylbenzonitrile. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Understanding the Hazards
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.
Hazard Identification:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Type | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber. Ensure gloves are rated for protection against organic nitriles. Always check the manufacturer's chemical resistance data. |
| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1-compliant |
| Body | Laboratory coat | Standard lab coat. For larger quantities or potential for splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Air-purifying respirator with organic vapor cartridges | NIOSH-approved respirator.[1][2][3][4][5] Use in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Procedural Guidance for Handling:
-
Before use, inspect the container for any damage or leaks.
-
Ensure all necessary PPE is correctly worn.
-
Avoid direct contact with the liquid and inhalation of vapors.
-
Use only non-sparking tools when handling.
-
Keep containers tightly closed when not in use.
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep separated from strong oxidizing agents.
-
Store in a tightly sealed, properly labeled container.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as paper towels to absorb the initial spill.
-
Neutralize (if applicable and safe): For residual amounts, after absorption, the area can be wiped.
-
Collect: Carefully collect the absorbed material and any contaminated soil into a sealable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Collection and Disposal Protocol:
-
Segregation: Collect all this compound waste, including contaminated PPE and absorbent materials, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[6][7][8][9] Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 2. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. cdc.gov [cdc.gov]
- 6. earthsafeppe.com [earthsafeppe.com]
- 7. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 8. amsafeppe.com [amsafeppe.com]
- 9. nitrilhandschuhe.ch [nitrilhandschuhe.ch]
- 10. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
